Ametryn-13C,d3
Description
Properties
Molecular Formula |
C9H17N5S |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
4-N-ethyl-2-N-propan-2-yl-6-(trideuterio(113C)methylsulfanyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H17N5S/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14)/i4+1D3 |
InChI Key |
RQVYBGPQFYCBGX-JGWVFYFMSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])SC1=NC(=NC(=N1)NC(C)C)NCC |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Ametryn-13C,d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ametryn-13C,d3, a stable isotope-labeled derivative of the s-triazine herbicide, Ametryn. This document is intended to serve as a core resource for professionals in research, analytical chemistry, and drug development who utilize isotopically labeled compounds for quantitative analysis and tracer studies.
Introduction to this compound
This compound is a synthetically produced isotopologue of Ametryn where one carbon atom and three hydrogen atoms have been replaced with their heavier stable isotopes, carbon-13 (¹³C) and deuterium (²H or D), respectively.[1] Ametryn itself is a selective herbicide used to control broadleaf and grass weeds in various crops by inhibiting photosynthesis and other enzymatic processes.[1] The incorporation of stable isotopes renders this compound an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its distinct mass-to-charge ratio allows for precise differentiation from the unlabeled analyte, correcting for variations in sample preparation and instrument response. It can also be employed as a tracer in metabolic and environmental fate studies.[1]
Chemical Structure and Properties
The chemical structure of this compound is characterized by a triazine ring with ethylamino, isopropylamino, and a labeled methylthio group. The isotopic labels are specifically located on the methyl group of the methylthio substituent.
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound and its unlabeled counterpart, Ametryn.
| Property | This compound | Ametryn (unlabeled) |
| Molecular Formula | C₈¹³CH₁₄D₃N₅S[1] | C₉H₁₇N₅S |
| Molecular Weight | 231.34 g/mol | 227.33 g/mol |
| Appearance | Solid | White to off-white solid |
| Purity | ≥95% or ≥98% | Typically ≥95% for analytical standards |
| SMILES | CC(NC1=NC(S--INVALID-LINK--([2H])[2H])=NC(NCC)=N1)C | CCNC1=NC(=NC(=N1)SC)NC(C)C |
| Melting Point | Not specified | 84-85 °C |
| Water Solubility | Not specified | 185 mg/L at 20 °C |
| Solubility in Organic Solvents | Soluble in DMSO | Soluble in acetone, methanol, toluene |
Experimental Protocols
This compound is primarily used as an internal standard in analytical methods for the detection and quantification of Ametryn in various matrices. Below is a representative experimental protocol for the analysis of Ametryn in water samples using LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction for Water Samples
This protocol is adapted from methodologies for the extraction of triazine herbicides from aqueous matrices.
-
Sample Collection: Collect water samples in amber glass bottles and store at 4°C until analysis.
-
Fortification: For calibration and quality control, spike known volumes of blank water samples with standard solutions of Ametryn and a fixed concentration of this compound as the internal standard.
-
pH Adjustment: Adjust the pH of a 100 mL water sample to basic conditions (e.g., pH 12) using a sodium hydroxide solution. This minimizes the protonation of Ametryn and enhances extraction efficiency.
-
Extraction: Transfer the pH-adjusted sample to a separatory funnel. Add 50 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate.
-
Repeat Extraction: Collect the organic (bottom) layer. Repeat the extraction of the aqueous layer twice more with fresh 50 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and pass them through a column of anhydrous sodium sulfate to remove residual water. Evaporate the solvent to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile). The sample is now ready for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Conditions
The following are typical instrumental parameters for the analysis of Ametryn.
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Ametryn: Precursor ion (m/z) 228.1 -> Product ions (e.g., m/z 186.1, 96.1).
-
This compound: Precursor ion (m/z) 232.1 -> Product ions (e.g., m/z 189.1, 96.1).
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Logical Workflow for the Synthesis of this compound
The synthesis of isotopically labeled s-triazine herbicides like this compound generally follows the synthetic route of the unlabeled compound, but with the introduction of labeled precursors at the appropriate step. The following diagram illustrates a logical workflow for the synthesis, starting from the key intermediate, cyanuric chloride.
Caption: A simplified workflow for the synthesis of this compound.
This diagram outlines the sequential substitution reactions on the cyanuric chloride ring. The final step involves the introduction of the isotopically labeled methylthio group to yield the desired product. The synthesis of other s-triazine herbicides can be achieved by varying the amine nucleophiles.
References
An In-depth Technical Guide to Ametryn-13C,d3: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Ametryn-13C,d3, an isotopically labeled form of the herbicide Ametryn. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and environmental analysis.
Core Physical and Chemical Data
Stable isotopically labeled compounds, such as this compound, are essential tools in scientific research. The incorporation of heavy isotopes like Carbon-13 (¹³C) and Deuterium (D) allows for the precise tracking and quantification of molecules in complex biological and environmental systems without the need for radioactive materials.[1][2][3] this compound is particularly useful as an internal standard in quantitative analyses using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Table 1: Physical and Chemical Properties of Ametryn and this compound
| Property | Ametryn | This compound | Data Source (Ametryn) |
| Appearance | White to off-white solid | White to off-white solid | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₇N₅S | C₈¹³CH₁₄D₃N₅S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 227.33 g/mol | 231.34 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 834-12-8 | 834-12-8 (unlabeled) | --INVALID-LINK-- |
| Melting Point | 88-89 °C (190-192 °F) | Not explicitly reported; expected to be very similar to Ametryn. | [5] |
| Boiling Point | 337 °C at 98.6 kPa | Not reported. | |
| Solubility in Water | 185 mg/L at 20 °C | Not reported; expected to be very similar to Ametryn. | --INVALID-LINK-- |
| Solubility in Organic Solvents (at 25 °C) | Acetone: 56.9 g/100 mLMethylene chloride: 61.4 g/100 mLMethanol: 51.6 g/100 mLToluene: 46.0 g/100 mLn-Octanol: 24.2 g/100 mLn-Hexane: 1.4 g/100 mL | Not reported; expected to be very similar to Ametryn. | --INVALID-LINK-- |
| Chemical Stability | Stable in neutral, weakly acidic, and weakly alkaline media. Hydrolyzed by strong acids (pH 1) and alkalis (pH 13). | Expected to have similar stability to Ametryn. |
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not published. However, standard methodologies for organic compounds can be readily applied. The following sections outline generalized protocols for key analytical techniques.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity. A sharp melting point range (typically 0.5-1 °C) is characteristic of a pure compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of Solubility
Solubility is a fundamental physical property that dictates the behavior of a compound in various solvents and biological systems.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane) are used.
-
Procedure: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a vial. A known volume of the selected solvent (e.g., 1 mL) is added.
-
Equilibration: The mixture is agitated vigorously at a constant temperature until equilibrium is reached (typically several hours).
-
Analysis: The concentration of the dissolved this compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron impact (EI) ionization source is used.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector: Splitless injection at 250 °C.
-
Oven Temperature Program: A temperature gradient is used to ensure optimal separation, for example, starting at 50 °C and ramping up to 300 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for Ametryn are m/z 227 (molecular ion) and characteristic fragment ions.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is highly sensitive and selective, making it ideal for analyzing non-volatile compounds in complex matrices.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantitative studies.
-
Signaling and Metabolic Pathways
Inhibition of Photosynthesis
Ametryn, like other triazine herbicides, acts as a potent inhibitor of photosynthesis in susceptible plants. Its primary target is the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain. By binding to the D1 protein, Ametryn blocks the flow of electrons, leading to a cascade of events that ultimately cause oxidative damage and cell death.
References
- 1. Isotope Labelled Compounds [simsonpharma.com]
- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ametryn | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis and Purification of Ametryn-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the isotopically labeled herbicide, Ametryn-13C,d3. This stable isotope-labeled standard is crucial for quantitative studies, such as mass spectrometry-based environmental analysis and metabolism studies, where it serves as an internal standard. This document outlines a plausible synthetic route, detailed experimental protocols, purification methods, and analytical characterization.
Synthesis of this compound
The synthesis of this compound is adapted from established methods for the synthesis of unlabeled Ametryn. The key to introducing the isotopic labels is the use of a commercially available or custom-synthesized labeled precursor, specifically [¹³C,²H₃]-methyl mercaptan (¹³CH₃,d₃-SH) or its corresponding sodium salt, sodium [¹³C,²H₃]-thiomethoxide (¹³CH₃,d₃-SNa). The most common and industrially relevant synthetic pathway involves the nucleophilic substitution of the chlorine atom in atrazine with the labeled methylthio group.
Synthetic Pathway
The overall synthetic scheme is a single-step nucleophilic aromatic substitution reaction.
Caption: Synthesis of this compound from Atrazine.
Experimental Protocol
This protocol is adapted from established industrial synthesis methods for Ametryn, modified for the introduction of the isotopic label.
Materials:
-
Atrazine (98% purity)
-
Sodium [¹³C,²H₃]-thiomethoxide solution or solid
-
Isopropanol (anhydrous)
-
Sodium Hydroxide (for in-situ generation of thiomethoxide if starting from the mercaptan)
-
[¹³C,²H₃]-Methyl mercaptan (if generating thiomethoxide in-situ)
Procedure:
-
Preparation of the Labeled Nucleophile (if starting from the mercaptan): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve a stoichiometric equivalent of sodium hydroxide in anhydrous isopropanol under a nitrogen atmosphere. Cool the solution to 0-5 °C in an ice bath. Slowly bubble a slight molar excess of [¹³C,²H₃]-methyl mercaptan gas through the solution, or add the liquefied gas dropwise. Stir the resulting suspension of sodium [¹³C,²H₃]-thiomethoxide for 30 minutes at room temperature.
-
Reaction with Atrazine: To the suspension of sodium [¹³C,²H₃]-thiomethoxide in isopropanol, add a stoichiometric amount of atrazine.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The sodium chloride byproduct will precipitate. Filter the reaction mixture to remove the precipitated sodium chloride.
-
Solvent Removal: Evaporate the isopropanol from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid residue.
Quantitative Data for Synthesis
The following table summarizes typical quantitative data for the synthesis of Ametryn, which can be extrapolated for the labeled analogue.
| Parameter | Value | Reference |
| Reactants | ||
| Atrazine | 1.0 molar equivalent | [1][2] |
| Sodium [¹³C,d₃]-thiomethoxide | 1.0 - 1.1 molar equivalents | [1] |
| Reaction Conditions | ||
| Solvent | Isopropanol | [1][2] |
| Temperature | Reflux (approx. 82 °C) | |
| Reaction Time | 2 - 4 hours | |
| Yield | ||
| Crude Product Yield | >95% |
Purification of this compound
Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and any potential side-products to ensure its suitability as an analytical standard. A multi-step purification process involving recrystallization and column chromatography is recommended.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocols for Purification
2.2.1. Recrystallization
-
Solvent Selection: Ametryn has good solubility in hot hexane and poor solubility in cold hexane, making it a suitable solvent for recrystallization. An ethanol/water mixture can also be used.
-
Procedure: Dissolve the crude this compound in a minimal amount of boiling hexane. If any insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
2.2.2. Column Chromatography
For higher purity, column chromatography can be performed after recrystallization.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Procedure: Dissolve the recrystallized this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the prepared silica gel column. Elute the column with the solvent gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the final purified this compound.
Quantitative Data for Purification
The following table provides estimated quantitative data for the purification steps. Actual yields may vary depending on the scale of the reaction and the purity of the crude product.
| Parameter | Value | Reference |
| Recrystallization | ||
| Recovery Yield | 85 - 95% | |
| Purity after Recrystallization | >98% | General laboratory practice |
| Column Chromatography | ||
| Recovery Yield | 80 - 90% | General laboratory practice |
| Final Purity | >99.5% | General laboratory practice |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Mass Spectrometry
Mass spectrometry is a key technique for confirming the incorporation of the isotopic labels.
-
Expected Molecular Ion: The molecular weight of unlabeled Ametryn is 227.33 g/mol . For this compound, the expected molecular weight will be higher due to the presence of one ¹³C atom and three deuterium atoms. The expected [M+H]⁺ ion in the mass spectrum would be at m/z 232.
-
Fragmentation Pattern: The fragmentation pattern will be similar to that of unlabeled Ametryn, but the fragment containing the -S-¹³C,d₃ group will show a corresponding mass shift. The major fragment ions for unlabeled Ametryn are observed at m/z 228 ([M+H]⁺) and 186. For the labeled compound, the corresponding fragments would be expected at m/z 232 and 190.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the position of the isotopic labels.
-
¹H NMR: The proton NMR spectrum of this compound will be similar to that of unlabeled Ametryn, with the key difference being the absence of the singlet corresponding to the S-CH₃ protons.
-
¹³C NMR: In the ¹³C NMR spectrum, the signal corresponding to the S-¹³CH₃ carbon will be present and will likely show coupling to deuterium. The chemical shift should be similar to that of the unlabeled S-CH₃ carbon.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used for the analysis of triazine herbicides. The purity is determined by integrating the peak area of the product and any impurities.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. By adapting established synthetic methods for unlabeled Ametryn and employing rigorous purification techniques, high-purity isotopically labeled material can be obtained. The analytical characterization methods outlined are crucial for verifying the successful incorporation of the labels and ensuring the quality of the final product for its intended use in research and analytical applications. Careful execution of the described protocols will enable researchers to produce this compound as a reliable internal standard for their studies.
References
Ametryn-13C,d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ametryn-13C,d3, a stable isotope-labeled derivative of the herbicide Ametryn. This document details its core properties, analytical applications, and mechanism of action, designed to support research and development activities.
Core Compound Data
This compound is primarily utilized as an internal standard in quantitative analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its isotopic labeling allows for precise quantification by correcting for matrix effects and variations during sample preparation.
| Property | Value | Source |
| Molecular Weight | 231.34 g/mol | N/A |
| CAS Number (Unlabeled Ametryn) | 834-12-8 | [1][2] |
Analytical Applications and Experimental Protocols
This compound serves as an ideal internal standard for the determination of Ametryn in various environmental and biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, effectively compensating for analytical variability.
General Experimental Protocol: Quantification of Ametryn using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the analysis of Ametryn in water samples. Researchers should optimize parameters based on their specific instrumentation and matrix.
1. Reagents and Materials:
-
Ametryn analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sample collection vials
-
LC-MS/MS system
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of Ametryn and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Ametryn stock solution with a suitable solvent (e.g., methanol/water) to create a calibration curve (e.g., 1-100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL). The optimal concentration should be determined during method development.
-
Sample Preparation:
-
Collect water samples in appropriate containers.
-
Fortify a known volume of the sample (e.g., 100 mL) with the this compound internal standard spiking solution.
-
Perform sample clean-up and concentration using solid-phase extraction (SPE). Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Ametryn and this compound. These transitions should be optimized on the specific instrument.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Ametryn to the peak area of this compound against the concentration of the Ametryn standards.
-
Determine the concentration of Ametryn in the samples by interpolating their peak area ratios from the calibration curve.
Mechanism of Action: Inhibition of Photosynthesis
Ametryn is a triazine herbicide that acts by inhibiting photosynthesis in susceptible plants.[3] Its primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.
Ametryn disrupts the photosynthetic electron transport chain by binding to the D1 protein of the PSII reaction center.[3][4] Specifically, it competes with plastoquinone (PQ) for its binding site (the QB site). This binding blocks the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).
The inhibition of electron transport leads to two primary phytotoxic effects:
-
Cessation of Photosynthesis: The blockage of electron flow halts the production of ATP and NADPH, which are essential for CO2 fixation and the synthesis of carbohydrates. This effectively starves the plant.
-
Oxidative Stress: The blockage of electron flow causes an accumulation of highly energetic molecules, leading to the formation of reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and damage to cellular membranes, leading to cell death and the characteristic symptoms of chlorosis and necrosis.
Below is a diagram illustrating the signaling pathway of Ametryn's inhibitory action on Photosystem II.
Caption: Ametryn's mechanism of action in Photosystem II.
References
A Technical Guide to Ametryn-13C,d3 for Researchers and Drug Development Professionals
This in-depth guide provides essential technical information for researchers, scientists, and drug development professionals on the commercial availability and application of Ametryn-13C,d3. This isotopically labeled internal standard is crucial for accurate quantification in various analytical methodologies.
Commercial Suppliers of this compound
This compound is available from several commercial suppliers, primarily for research purposes. The following table summarizes the available quantitative data from a selection of vendors. Please note that for detailed specifications, such as isotopic enrichment and specific solution concentrations, it is recommended to directly contact the suppliers and request a certificate of analysis.
| Supplier | Catalog Number | Purity | Available Formats & Sizes |
| InvivoChem | V48321 | ≥98% | Solid: 500mg, 1g, Bulk Inquiry |
| MedchemExpress | HY-B0866S | Not specified | Solid: Quote required |
| Scintila | HY-B0866S | Not specified | Solid: 1 mg |
| Hubei Moxin Biotechnology Co., Ltd | Not specified | Not specified | Inquiry required |
| CymitQuimica | Not specified | Not specified | Inquiry required |
Experimental Protocol: Quantitative Analysis of Ametryn using this compound by LC-MS/MS
The following is a representative protocol for the quantitative analysis of ametryn in environmental samples using this compound as an internal standard. This protocol is synthesized from established methodologies for pesticide residue analysis.[1][2][3][4][5]
Reagents and Materials
-
Ametryn analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ametryn and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Ametryn by serial dilution of the primary stock solution with a suitable solvent (e.g., methanol or acetonitrile).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and other sorbents as needed for the specific matrix.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and add the this compound internal standard spiking solution.
-
Evaporate the solvent under a gentle stream of nitrogen if necessary and reconstitute in the mobile phase.
-
Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ametryn: m/z 228 → 186 (quantifier), m/z 228 → 96 (qualifier)
-
This compound: m/z 232 → 187 (or other appropriate fragment)
-
-
Optimize instrument parameters such as capillary voltage, source temperature, and collision energies for maximum sensitivity.
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Ametryn to the peak area of this compound against the concentration of the Ametryn standards.
-
Quantify the amount of Ametryn in the samples using the calibration curve.
Workflow and Pathway Visualizations
The following diagrams illustrate the procurement and analytical workflow for using this compound.
Caption: Procurement workflow for this compound.
Caption: Quantitative analysis workflow using a labeled internal standard.
References
An In-depth Technical Guide to the Isotopic Purity and Labeling Efficiency of Ametryn-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity and labeling efficiency of Ametryn-¹³C,d₃, a stable isotope-labeled derivative of the triazine herbicide Ametryn. While specific batch data for this compound is not publicly available, this document outlines the established analytical techniques and protocols necessary for its characterization. The guide is intended to serve as a detailed resource for researchers utilizing Ametryn-¹³C,d₃ as an internal standard in analytical studies or in metabolic and environmental fate investigations.
Quantitative Data Summary
The isotopic purity and labeling efficiency of a synthesized batch of Ametryn-¹³C,d₃ would be determined using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. The data is typically presented in a tabular format for clarity and ease of comparison. Below is a hypothetical data summary table illustrating how such results would be presented.
| Parameter | Method | Specification | Hypothetical Result |
| Chemical Purity | HPLC-UV | ≥ 98% | 99.2% |
| Isotopic Purity | HRMS (High-Resolution Mass Spectrometry) | ≥ 99 atom % ¹³C≥ 99 atom % D | 99.5 atom % ¹³C99.7 atom % D |
| Labeling Efficiency | ¹H NMR & ¹³C NMR | Consistent with structure | > 99% |
| Mass Isotopologue Distribution | HRMS | Report Distribution | M+4: 99.1%M+3: 0.5%M+2: 0.2%M+1: 0.1%M (unlabeled): < 0.1% |
Experimental Protocols
Accurate determination of isotopic purity and labeling efficiency is paramount for the reliable use of Ametryn-¹³C,d₃ in quantitative and metabolic studies. The following sections detail the typical experimental protocols employed for this purpose.
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a primary technique for determining the isotopic enrichment of a labeled compound by differentiating between the masses of the isotopologues.
Sample Preparation:
-
Prepare a stock solution of Ametryn-¹³C,d₃ in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.
-
For LC-MS analysis, the working solution can be directly injected. For GC-MS, derivatization may be necessary depending on the column and instrument conditions.
Instrumentation and Conditions (LC-HRMS):
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to a liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Full scan mode over a mass range that includes the unlabeled and labeled Ametryn (e.g., m/z 200-250).
Data Analysis:
-
Acquire the mass spectrum of the Ametryn-¹³C,d₃ sample.
-
Identify the monoisotopic mass of the fully labeled compound (M+4).
-
Measure the signal intensities of the M+4 peak and any other significant isotopologue peaks (M, M+1, M+2, M+3).
-
Calculate the isotopic purity by expressing the intensity of the M+4 peak as a percentage of the sum of the intensities of all Ametryn-related isotopologue peaks.
Determination of Labeling Efficiency by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels and assess the labeling efficiency.
Sample Preparation:
-
Dissolve 5-10 mg of Ametryn-¹³C,d₃ in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is completely dissolved to obtain high-resolution spectra.
Instrumentation and Conditions:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To observe the absence of signals from the deuterated positions.
-
¹³C{¹H} NMR (proton-decoupled): To observe the enhanced signals from the ¹³C-labeled carbon atoms.
-
-
Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis:
-
¹H NMR: The absence or significant reduction of the proton signal corresponding to the methyl group on the ethylamino substituent confirms successful deuteration (d₃). The integration of any residual proton signal at this position can be used to quantify the deuterium labeling efficiency.
-
¹³C NMR: The presence of a significantly enhanced signal for the carbon atom in the ethylamino group confirms ¹³C labeling. The chemical shift and coupling patterns can verify the position of the label. The relative intensity of this signal compared to natural abundance ¹³C signals of other carbons in the molecule provides a measure of the ¹³C labeling efficiency.
Visualizations
Experimental Workflow for Isotopic Purity Determination
Caption: Workflow for determining isotopic purity and labeling efficiency.
Proposed Metabolic Pathway of Ametryn
While a specific signaling pathway for Ametryn is not well-defined, its metabolic degradation pathway in various organisms has been studied. The following diagram illustrates a simplified metabolic pathway of Ametryn.
Ametryn-13C,d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Ametryn-13C,d3. The information presented is crucial for maintaining the integrity of this isotopically labeled compound, ensuring accurate and reproducible results in research and developmental applications. The stability of this compound is expected to be comparable to that of its unlabeled counterpart, Ametryn. The data and protocols in this guide are primarily based on studies of Ametryn, providing a strong framework for handling the labeled compound.
Core Stability Data
The stability of Ametryn is influenced by several factors, including pH, temperature, and light exposure. The following tables summarize key quantitative data on the degradation kinetics and half-life of Ametryn under various conditions.
Table 1: Degradation Kinetics of Ametryn in Aqueous Solution
| Condition | Reactant | Rate Constant | Reference |
| pH 4-10, 25°C | Aqueous Chlorine | Apparent second-order rate constants > 5 x 10² M⁻¹s⁻¹ under acidic and neutral conditions. Reaction is much slower under alkaline conditions. | [1] |
| 25°C | HOCl (neutral ametryn) | 7.22 x 10² M⁻¹s⁻¹ | [1] |
| 25°C | HOCl (charged ametryn) | 1.58 x 10³ M⁻¹s⁻¹ | [1] |
| 25°C | HOBr (neutral ametryn) | 9.07 x 10³ M⁻¹s⁻¹ | [1] |
| 25°C | HOBr (charged ametryn) | 3.54 x 10⁶ M⁻¹s⁻¹ | [1] |
Table 2: Half-life of Ametryn in Soil
| Soil Type | pH | Half-life (days) | Reference |
| Red-yellow latosol (LVA) | 4.4 | 26 | |
| Red-yellow latosol (LVA) | 4.9 | 19 | |
| Red-yellow latosol (LVA) | 5.8 | 12 | |
| Red-yellow ultisol (PVA) | 5.9 | 11 |
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier information and general knowledge of triazine herbicides:
-
Solid Form (Powder):
-
-20°C for up to 3 years.
-
4°C for up to 2 years.
-
-
In Solvent:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
-
For short-term transport, this compound is stable at ambient temperatures for a few days. It is stable in neutral, weakly acidic, and weakly alkaline media. However, it is hydrolyzed by strong acids (pH 1) and alkalis (pH 13). The compound also exhibits slight sensitivity to natural light and extreme temperatures, with slow decomposition under UV light.
Experimental Protocols
While specific, detailed stability testing protocols for this compound are not publicly available, a general protocol can be formulated based on established guidelines for chemical stability testing and information from studies on Ametryn.
1. Protocol for Determining Hydrolytic Stability
This protocol is designed to assess the stability of this compound in aqueous solutions at different pH values.
-
Materials:
-
This compound
-
HPLC-grade water
-
Buffer solutions (pH 4, 7, and 9)
-
Volumetric flasks
-
Incubator or water bath
-
HPLC-UV or LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare test solutions by spiking the stock solution into the buffer solutions (pH 4, 7, and 9) to a final concentration of approximately 1-10 µg/mL.
-
Divide each test solution into aliquots in sealed, transparent vials.
-
Store the vials at a constant temperature (e.g., 25°C and 50°C) in the dark.
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each test solution.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the degradation rate and half-life at each pH and temperature condition.
-
2. Protocol for Photostability Testing
This protocol follows the principles of the ICH Q1B guideline for photostability testing.
-
Materials:
-
This compound (solid and in solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon arc lamp or metal halide lamp)
-
Quartz cells or other transparent containers
-
Dark control samples wrapped in aluminum foil
-
HPLC-UV or LC-MS/MS system
-
-
Procedure:
-
Expose samples of this compound in both solid and solution form to light under controlled temperature and humidity conditions.
-
The light exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Simultaneously, store dark control samples under the same conditions but protected from light.
-
At the end of the exposure period, analyze both the exposed and dark control samples for any changes in physical properties (e.g., appearance, color) and for the concentration of this compound and the formation of any degradation products using a validated HPLC-UV or LC-MS/MS method.
-
Compare the results from the exposed samples to those of the dark control samples to determine the extent of photodegradation.
-
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the degradation pathway of Ametryn and a general workflow for a stability study.
Caption: Proposed degradation pathway of Ametryn.
Caption: Workflow for a comprehensive stability study.
References
Navigating the Safety Profile of Ametryn-13C,d3: A Technical Overview
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's safety profile is paramount. This technical guide provides an in-depth summary of the safety data for Ametryn-13C,d3, an isotopically labeled form of the herbicide Ametryn. It is important to note that a Safety Data Sheet (SDS), the primary source for this information, details potential hazards and safe handling procedures, rather than the experimental protocols or biological pathways typically found in a research whitepaper.
This compound is a stable isotope-labeled version of Ametryn, a triazine herbicide that functions by inhibiting photosynthesis and other enzymatic processes.[1][2][3] While the isotopic labeling makes it useful as an internal standard or tracer in research, its toxicological properties are considered to be the same as the parent compound, Ametryn.[1][4] The following sections summarize the critical safety information sourced from various safety data sheets and toxicological reports for Ametryn.
Hazard Identification and Classification
Ametryn is classified as a hazardous substance. It is considered harmful if swallowed and is very toxic to aquatic life, with long-lasting effects in the aquatic environment. The U.S. Environmental Protection Agency (EPA) classifies it as a Toxicity Class III substance, indicating it is slightly toxic.
Key Hazard Statements:
-
Harmful if swallowed.
-
Causes eye irritation.
-
Very toxic to aquatic life.
-
May cause long-lasting harmful effects to aquatic life.
Toxicological Data
Acute toxicity data for Ametryn has been established through studies on various animal models. These values are crucial for assessing the immediate risks associated with exposure.
| Toxicity Data for Ametryn | |
| Acute Oral LD50 (Rat) | 508 mg/kg |
| Acute Oral LD50 (Mouse) | 945 mg/kg |
| Acute Dermal LD50 (Rat) | >3000 mg/kg |
| Acute Dermal LD50 (Rabbit) | 8160 mg/kg |
| Acute Inhalation LC50 (Rat) | >2200 mg/m³ for 4 hours |
Symptoms of acute exposure to high doses can include nausea, vomiting, diarrhea, muscle weakness, and salivation. Animal studies have indicated that long-term consumption of large amounts of Ametryn may lead to liver damage.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 88-89 °C (190-192 °F) |
| Water Solubility | 185 mg/L at 20°C |
| Solubility in Organic Solvents | Readily dissolves in acetone, methanol, toluene, and n-octanol. |
| Stability | Stable in neutral, weakly acidic, and weakly alkaline media. It is hydrolyzed by strong acids and alkalis. |
Safe Handling and Emergency Protocols
Due to its hazardous nature, specific precautions must be taken when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Wear chemical-impermeable gloves.
-
Body Protection: Wear protective clothing. Overalls, safety shoes are recommended.
-
Respiratory Protection: In case of insufficient ventilation or aerosol formation, use a suitable respirator.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
After Skin Contact: Immediately remove contaminated clothing and wash the skin thoroughly with soap and water.
-
After Eye Contact: Rinse the eyes continuously with running water for at least 15 minutes.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal:
-
Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong acids, strong bases, and oxidizing agents.
-
Keep containers tightly closed when not in use.
-
Disposal must be in accordance with local, state, and federal regulations for hazardous waste.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates a logical workflow for the safe handling of a chemical substance like this compound, from reception to disposal.
This guide provides a foundational understanding of the safety considerations for this compound. For any laboratory work, it is imperative to consult the specific Safety Data Sheet provided by the supplier and to adhere to all institutional and regulatory safety protocols.
References
Introduction
Ametryn is a selective triazine herbicide widely utilized for the control of broadleaf and grassy weeds in various agricultural settings, including sugarcane, pineapple, and corn.[1] Its mode of action involves the inhibition of photosynthesis at photosystem II.[1] To rigorously assess its environmental impact, metabolic fate, and for precise quantification in complex matrices, researchers rely on isotopically labeled analogs. Ametryn-13C,d3 is a stable isotope-labeled version of ametryn, incorporating three carbon-13 atoms and three deuterium atoms. This labeling provides a distinct mass signature, making it an invaluable tool for tracer studies without altering the chemical properties of the molecule. This guide details the primary research applications of this compound, providing technical insights for researchers, scientists, and professionals in drug development and environmental science.
Environmental Fate Analysis
The study of a herbicide's environmental fate is crucial for assessing its potential risks to non-target organisms and ecosystems. This compound is instrumental in elucidating the persistence, degradation, and mobility of ametryn in soil and aquatic environments.
Ametryn is characterized as moderately persistent in soils, with its degradation being primarily microbial.[2] It exhibits moderate to high mobility in many soil types, which can lead to leaching into groundwater.[3][4] By using this compound, researchers can accurately trace the movement and breakdown of ametryn in controlled laboratory and field experiments, distinguishing the applied herbicide from any pre-existing ametryn contamination.
Illustrative Data: Soil Degradation and Leaching
The following table summarizes hypothetical data from a soil column leaching experiment designed to assess the environmental fate of ametryn using this compound.
| Parameter | Soil Type: Sandy Loam | Soil Type: Clay |
| Degradation Half-Life (DT50) | ||
| Aerobic Soil Metabolism | 25 days | 38 days |
| Anaerobic Aquatic Metabolism | 150 days | 180 days |
| Mobility | ||
| Soil Organic Carbon Partition Coeff. (Koc) | 110 L/kg | 350 L/kg |
| Leached this compound (% of applied) | 15% | 4% |
| Metabolite Formation | ||
| % of Applied as Desethylametryne | 8% | 5% |
| % of Applied as Deisopropylametryne | 6% | 3% |
Experimental Protocol: Soil Column Leaching Study
This protocol outlines a typical procedure for evaluating the mobility and degradation of ametryn in soil using this compound.
-
Soil Column Preparation:
-
Collect undisturbed soil cores from the target field or pack laboratory columns with sieved soil of known characteristics (e.g., sandy loam).
-
Equilibrate the soil columns by slowly passing a simulated rainwater solution through them until a steady flow is achieved.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Apply the labeled herbicide to the top of the soil columns at a rate that mimics agricultural application.
-
-
Leaching Simulation:
-
Apply a simulated rainfall event to the columns at a controlled rate.
-
Collect the leachate from the bottom of the columns at regular intervals.
-
-
Sample Analysis:
-
Analyze the collected leachate for the presence of this compound and its potential degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
After the leaching phase, section the soil columns and extract the soil from each section to determine the vertical distribution of the herbicide and its metabolites.
-
-
Data Analysis:
-
Quantify the concentration of this compound and its metabolites in each leachate fraction and soil section.
-
Calculate the mass balance to account for the total applied herbicide.
-
Determine the degradation half-life and mobility parameters.
-
Visualization: Environmental Fate Study Workflow
Metabolism Studies
Understanding how ametryn is metabolized in target and non-target organisms is fundamental for assessing its selectivity and potential toxicity. This compound is an ideal tracer for these studies, allowing for the unambiguous identification of ametryn-derived metabolites in complex biological matrices. In plants, ametryn is broken down into non-toxic substances by tolerant species. Studies in rats have shown that ametryn is rapidly excreted.
The primary metabolic pathways for ametryn involve N-dealkylation of the ethyl and isopropyl side chains and oxidation of the methylthio group.
Illustrative Data: Ametryn Metabolism in Maize
This table presents hypothetical data on the distribution of this compound and its metabolites in maize seedlings 72 hours after treatment.
| Compound | Root Conc. (ng/g) | Shoot Conc. (ng/g) | % of Total Recovered |
| This compound | 150 | 45 | 45.3% |
| Desethylametryn | 80 | 25 | 24.4% |
| Deisopropylametryn | 65 | 18 | 19.3% |
| Hydroxyametryn | 20 | 5 | 5.8% |
| Conjugated Metabolites | 15 | 2 | 4.0% |
Experimental Protocol: Plant Metabolism Study
This protocol describes a method for investigating the metabolism of ametryn in a tolerant plant species like maize.
-
Plant Cultivation:
-
Grow maize seedlings in a hydroponic solution or soil under controlled environmental conditions (light, temperature, humidity).
-
-
Treatment with this compound:
-
Introduce this compound into the hydroponic solution or apply it to the soil at a defined concentration.
-
-
Time-Course Sampling:
-
Harvest plants at various time points after treatment (e.g., 24, 48, 72 hours).
-
Separate the plants into roots and shoots, and record the fresh weight.
-
-
Extraction of Metabolites:
-
Homogenize the plant tissues in a suitable extraction solvent (e.g., acetonitrile/water).
-
Centrifuge the homogenate and collect the supernatant.
-
Perform a solid-phase extraction (SPE) cleanup if necessary to remove interfering compounds.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using high-resolution LC-MS/MS to identify and quantify this compound and its metabolites.
-
Use the mass shift corresponding to the isotopic label to confirm that the detected compounds are metabolites of ametryn.
-
-
Metabolite Identification:
-
Characterize the chemical structure of unknown metabolites using tandem mass spectrometry (MS/MS) fragmentation patterns.
-
Visualization: Ametryn Metabolic Pathway
References
Ametryn-13C,d3 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ametryn-13C,d3 as a stable isotope-labeled internal standard for the quantitative analysis of ametryn. This document details the principles of its application, experimental protocols for mass spectrometry-based analysis, and relevant metabolic pathways.
Introduction to Ametryn and the Need for Internal Standards
Ametryn is a selective triazine herbicide used to control broadleaf and grass weeds in various crops.[1] Its presence in the environment and potential for human exposure necessitates accurate and precise quantification in diverse matrices such as water, soil, and biological tissues.[2]
Quantitative analysis by mass spectrometry (MS) can be affected by several factors, including sample loss during preparation, matrix effects (ion suppression or enhancement), and variations in instrument response.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these issues.[4] this compound is chemically identical to ametryn but has a greater mass due to the incorporation of one Carbon-13 and three deuterium atoms.[5] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical behavior ensures that any experimental variations affect both compounds equally.
Physicochemical Properties and Mass Spectrometric Data
A clear understanding of the mass spectrometric behavior of both ametryn and its stable isotope-labeled internal standard is crucial for method development.
| Property | Ametryn | This compound |
| Chemical Formula | C₉H₁₇N₅S | C₈¹³CH₁₄D₃N₅S |
| Molecular Weight | 227.33 g/mol | ~231.35 g/mol |
| Monoisotopic Mass | 227.12046 u | ~231.14 u |
| Precursor Ion (LC-MS/MS, ESI+) | m/z 228 [M+H]⁺ | m/z 232 [M+H]⁺ (inferred) |
| Key Fragment Ions (LC-MS/MS) | m/z 186, 144, 68 | m/z 190, 148, 71 (inferred) |
| Key Fragment Ions (GC-MS, EI) | m/z 227 [M]⁺, 212 | m/z 231 [M]⁺, 216 (inferred) |
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample before processing. The analyte concentration is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard.
Experimental Protocols
The following are generalized protocols for the analysis of ametryn using this compound as an internal standard. These should be optimized for specific matrices and instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and selective technique for the analysis of ametryn in various environmental and biological samples.
Sample Preparation (Water Sample):
-
To a 100 mL water sample, add a known concentration of this compound internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and internal standard.
-
Elute the compounds from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
| Parameter | Typical Value |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ametryn: 228 -> 186this compound: 232 -> 190 (inferred) |
| Collision Energy | Optimized for each transition |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like ametryn.
Sample Preparation (Soil Sample):
-
To a 10 g soil sample, add a known concentration of this compound internal standard.
-
Extract the sample with an organic solvent (e.g., acetonitrile or a mixture of acetone and hexane).
-
Centrifuge the sample and collect the supernatant.
-
Clean up the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18).
-
Concentrate the final extract and inject it into the GC-MS system.
GC-MS Parameters:
| Parameter | Typical Value |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial oven temperature of 100°C, ramped to 280°C |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Ametryn: m/z 227, 212this compound: m/z 231, 216 (inferred) |
Ametryn Metabolism
Understanding the metabolic fate of ametryn is important for comprehensive toxicological and environmental assessments. Ametryn undergoes several biotransformation reactions, primarily dealkylation and hydroxylation.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of ametryn in complex matrices. Its use in conjunction with isotope dilution mass spectrometry effectively compensates for analytical variability, leading to reliable and high-quality data. The experimental protocols and metabolic insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important compound.
References
- 1. Ametryn | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of ametryn herbicide by bioassay and gas chromatography-mass spectrometry in analysis of residues in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: High-Throughput Analysis of Ametryn in Environmental Matrices using Ametryn-13C,d3 as an Internal Standard by LC-MS/MS
Introduction
Ametryn is a widely used triazine herbicide for the control of broadleaf and grass weeds in various agricultural crops.[1][2] Its potential for environmental contamination necessitates sensitive and accurate analytical methods for its monitoring in different matrices such as water, soil, and biological samples.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for pesticide residue analysis due to its high selectivity and sensitivity.[5]
Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds, are a significant challenge in LC-MS/MS analysis, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for these matrix effects. An ideal SIL-IS has physicochemical properties nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization.
This application note details a robust and reliable LC-MS/MS method for the quantification of Ametryn in environmental samples using Ametryn-13C,d3 as an internal standard. The use of this compound, which co-elutes with the native analyte, provides effective correction for variations in sample preparation and matrix-induced signal fluctuations, leading to high accuracy and precision.
Experimental
Materials and Reagents
-
Ametryn standard (≥98% purity)
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Standard Preparation
Stock solutions of Ametryn and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions in an appropriate solvent mixture (e.g., methanol:water, 50:50 v/v). A working internal standard solution of this compound was prepared at a suitable concentration for spiking into all samples, calibration standards, and quality controls.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is suitable for a variety of solid matrices like soil and sediment.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples) and vortex to mix.
-
Spike the sample with the this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing PSA, C18, and MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (for Water Samples)
-
To a 100 mL water sample, add a suitable amount of the this compound internal standard solution.
-
Adjust the pH of the sample if necessary.
-
Add 50 mL of a suitable organic solvent (e.g., dichloromethane).
-
Shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction step.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic and mass spectrometric conditions should be optimized to achieve good separation and sensitivity.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Optimized for separation of Ametryn from matrix interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for maximum signal |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Ametryn and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ametryn | 228.1 | 186.1 | Optimized |
| Ametryn | 228.1 | 96.1 | Optimized |
| This compound | 232.1 | 189.1 | Optimized |
| This compound | 232.1 | 99.1 | Optimized |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Results and Discussion
The use of this compound as an internal standard effectively compensates for matrix effects. By calculating the peak area ratio of the analyte to the internal standard, accurate and precise quantification can be achieved across a range of concentrations. The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
This application note presents a detailed protocol for the quantitative analysis of Ametryn in environmental samples using LC-MS/MS with this compound as an internal standard. The method is sensitive, selective, and robust, providing a reliable tool for researchers, scientists, and drug development professionals involved in environmental monitoring and food safety analysis. The incorporation of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring high-quality data.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ametryn and this compound standards. Dissolve each in 10 mL of methanol to obtain 1 mg/mL stock solutions. Store at -20°C.
-
Intermediate Solutions (10 µg/mL): Dilute 100 µL of each stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate solution with a solvent mixture that mimics the final sample extract composition.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a significant and reproducible signal in all samples.
Protocol 2: QuEChERS Sample Preparation Workflow
Caption: QuEChERS sample preparation workflow for solid matrices.
Protocol 3: LC-MS/MS Analysis Workflow
Caption: General workflow for LC-MS/MS analysis.
References
Application Note: Quantitative Analysis of Ametryn in Soil by Isotope Dilution LC-MS/MS using Ametryn-¹³C,d₃
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Ametryn in soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup.[1] Quantification is performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[1][2] The use of a stable isotope-labeled internal standard, Ametryn-¹³C,d₃, provides high accuracy and precision by correcting for matrix effects and variations in extraction recovery. The method is suitable for researchers in environmental science and professionals in food safety and regulatory monitoring, offering a reliable workflow for determining Ametryn residues at trace levels.
Introduction
Ametryn is a triazine herbicide widely used to control broadleaf weeds and grasses in crops such as sugarcane, pineapple, and corn.[3] Its potential for persistence in soil and runoff into water sources necessitates sensitive and accurate monitoring methods to ensure environmental and food safety. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, as the co-extraction of a chemically identical, mass-shifted internal standard compensates for analytical variability. This protocol provides a complete workflow, from sample preparation to data analysis, for the reliable quantification of Ametryn in soil.
Experimental Protocol
Reagents and Materials
-
Standards: Ametryn (≥98% purity), Ametryn-¹³C,d₃ (≥98% purity, isotopic purity ≥99%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent, Formic Acid (LC-MS grade).
-
Supplies: 50 mL and 15 mL polypropylene centrifuge tubes, 2 mL autosampler vials, 0.22 µm syringe filters.
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of Ametryn and Ametryn-¹³C,d₃ standards into separate 100 mL volumetric flasks using methanol.
-
Intermediate Spiking Solution (1 µg/mL): Prepare an intermediate solution of Ametryn-¹³C,d₃ by diluting the primary stock solution in methanol. This solution will be used to spike soil samples.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the Ametryn primary stock solution. Fortify each calibration standard with the Ametryn-¹³C,d₃ internal standard to a constant final concentration (e.g., 10 ng/mL).
Sample Preparation (Modified QuEChERS)
-
Soil Homogenization: Air-dry the soil sample to a constant weight, remove any large debris (stones, roots), and sieve through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 10.0 ± 0.1 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 100 µL of the 1 µg/mL Ametryn-¹³C,d₃ internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Salting Out:
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualization of Workflow
Caption: Figure 1: Experimental Workflow for Ametryn Analysis in Soil.
Caption: Figure 2: Principle of Isotope Dilution Mass Spectrometry.
Instrumentation and Conditions
Liquid Chromatography
| Parameter | Condition |
| System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 30 °C[1] |
| Injection Vol. | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) |
| Capillary Voltage | 4000 V |
| Gas Temp. | 325 °C |
| Gas Flow | 10.0 L/min |
| Nebulizer | 35 psi |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
MRM Transitions
The following MRM transitions are monitored for the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Use |
| Ametryn | 228.1 | 186.1 | 50 | 18 | Quantifier |
| 228.1 | 68.1 | 50 | 36 | Qualifier | |
| Ametryn-¹³C,d₃ | 232.1 | 190.1 | 50 | 18 | Quantifier |
| 232.1 | 71.1 | 50 | 36 | Qualifier |
Note: Collision Energy (CE) values are instrument-dependent and should be optimized.
Method Validation Summary
The method performance is evaluated based on linearity, recovery, precision, and sensitivity. The expected performance characteristics are summarized below, based on typical results for similar methods.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Calibration Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantitation (LOQ) | 0.05 mg/kg |
| Mean Recovery (at 0.1 mg/kg) | 72% - 102% |
| Precision (RSD%, at 0.1 mg/kg) | < 15% |
Conclusion
The described LC-MS/MS method utilizing a modified QuEChERS extraction and an isotope-labeled internal standard provides a highly selective, sensitive, and accurate tool for the quantitative analysis of Ametryn in soil. The protocol is robust and reliable, effectively mitigating matrix interference and ensuring high-quality data for environmental monitoring and risk assessment. The detailed workflow and performance metrics demonstrate its suitability for routine laboratory use.
References
Application Notes and Protocols for the Analysis of Ametryn in Water Samples Using Ametryn-¹³C,d₃ as an Internal Standard
Introduction
Ametryn is a selective triazine herbicide used to control broadleaf and grassy weeds in various agricultural settings.[1] Its potential to contaminate surface and groundwater necessitates sensitive and accurate analytical methods for environmental monitoring.[2] The use of stable isotope-labeled internal standards, such as Ametryn-¹³C,d₃, is the gold standard for quantitative analysis by mass spectrometry.[3][4] This internal standard closely mimics the chemical and physical properties of the native ametryn, allowing for effective correction of matrix effects, variations in extraction recovery, and instrumental drift, thereby ensuring high accuracy and precision in the quantification of ametryn residues in water samples.[5]
This document provides detailed application notes and protocols for the determination of ametryn in water samples using Ametryn-¹³C,d₃ as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Standards:
-
Ametryn (≥98% purity)
-
Ametryn-¹³C,d₃ (isotopic purity ≥99%)
-
-
Solvents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic acid (LC-MS grade)
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh and dissolve an appropriate amount of Ametryn and Ametryn-¹³C,d₃ in methanol to prepare individual stock solutions of 1000 µg/mL.
-
Store stock solutions in amber vials at -20°C.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Prepare intermediate stock solutions of both Ametryn and Ametryn-¹³C,d₃ by diluting the primary stock solutions with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the intermediate Ametryn stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare a working internal standard (IS) spiking solution of Ametryn-¹³C,d₃ at a concentration of 50 ng/mL.
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Fortification:
-
Collect water samples in clean amber glass bottles.
-
For a 100 mL water sample, add a precise volume of the working IS solution (Ametryn-¹³C,d₃) to achieve a final concentration of 5 ng/mL.
-
For quality control (QC) samples, fortify blank water samples with known concentrations of Ametryn.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
-
Sample Loading:
-
Load the 100 mL water sample (spiked with IS) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove potential interferences.
-
-
Elution:
-
Elute the retained analytes with 10 mL of methanol into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
The following are typical starting conditions and may require optimization for your specific instrumentation.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 20% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Ametryn and Ametryn-¹³C,d₃
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Ametryn | 228.1 | 186.1 | 96.1 | 20 |
| Ametryn-¹³C,d₃ | 232.1 | 190.1 | 99.1 | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The use of Ametryn-¹³C,d₃ allows for accurate quantification across a range of concentrations. The following table summarizes typical performance data expected from this method.
Table 4: Method Validation and Performance Data
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery (at 1, 10, and 50 ng/mL) | 92 - 105% |
| Precision (RSD%) | < 10% |
| Matrix Effect | Corrected by Internal Standard |
Workflow Diagram
Caption: Workflow for Ametryn analysis in water using an internal standard.
Signaling Pathway/Logical Relationship Diagram
The core principle of using a stable isotope-labeled internal standard is to correct for variations during sample processing and analysis. The diagram below illustrates this logical relationship.
References
- 1. Ametryn | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
Application Note: High-Precision Quantification of Ametryn in Environmental Matrices using Isotope Dilution Mass Spectrometry
Introduction
Ametryn is a widely used triazine herbicide for the control of broadleaf and grassy weeds in crops such as sugarcane, corn, and pineapple.[1] Its potential for environmental contamination necessitates accurate and reliable analytical methods for its monitoring in various matrices. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that provides the highest level of accuracy and precision for quantification.[2][3][4][5] This is achieved by using an isotopically labeled version of the analyte as an internal standard, which corrects for sample matrix effects and variations in instrument response. This application note describes a detailed protocol for the determination of Ametryn in water and soil samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based IDMS method.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known amount of an isotopically labeled analyte (the "spike") to a sample containing the native analyte. The spike is chemically identical to the analyte but has a different mass due to the isotopic enrichment. After allowing the spike to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry. By measuring the ratio of the native analyte to the isotopically labeled spike, the concentration of the native analyte in the original sample can be calculated with high accuracy, as the ratio is independent of sample recovery during preparation and variations in injection volume or instrument response.
Experimental Protocols
1. Materials and Reagents
-
Ametryn certified reference material (CRM) (e.g., from LGC Standards, HPC Standards)
-
Isotopically labeled Ametryn (e.g., Ametryn-d5) as the internal standard (spike)
-
Acetonitrile, methanol, and water (LC-MS grade)
-
Formic acid and ammonium acetate (analytical grade)
-
Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl)
-
Primary secondary amine (PSA) and C18 sorbents for dispersive solid-phase extraction (d-SPE)
-
Syringe filters (0.22 µm)
2. Standard Preparation
-
Primary Stock Solution of Native Ametryn (100 µg/mL): Accurately weigh a known amount of Ametryn CRM and dissolve it in methanol in a class A volumetric flask to obtain a final concentration of 100 µg/mL.
-
Primary Stock Solution of Isotopically Labeled Ametryn (100 µg/mL): Prepare a stock solution of the isotopically labeled Ametryn (e.g., Ametryn-d5) in methanol at a concentration of 100 µg/mL in the same manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with an appropriate solvent (e.g., acetonitrile or methanol). These will be used for calibration.
-
Spike Solution: Prepare a spike solution of the isotopically labeled Ametryn at a concentration that is appropriate for the expected concentration range of Ametryn in the samples.
3. Sample Preparation (Adapted QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.
-
Water Samples:
-
To a 15 mL centrifuge tube, add 10 mL of the water sample.
-
Add a known amount of the isotopically labeled Ametryn spike solution.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup.
-
To the aliquot, add 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
-
Soil Samples:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to create a slurry.
-
Add a known amount of the isotopically labeled Ametryn spike solution.
-
Follow steps 3-9 as described for water samples, potentially adjusting the amounts of d-SPE sorbents (e.g., adding C18) based on the soil matrix.
-
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for Ametryn and its labeled internal standard should be optimized. Based on available data, the transition for native Ametryn is m/z 228 > 186. The transition for the isotopically labeled Ametryn (e.g., Ametryn-d5) would be m/z 233 > 191 (assuming a +5 Da shift).
5. Data Analysis and Calculation
The concentration of Ametryn in the sample is calculated using the following isotope dilution equation:
Csample = (Rblend - Rspike) / (Rstd - Rblend) * (mspike / msample) * Cspike
Where:
-
Csample is the concentration of Ametryn in the sample.
-
Rblend is the measured isotope ratio of the sample/spike mixture.
-
Rspike is the isotope ratio of the spike solution.
-
Rstd is the isotope ratio of the native Ametryn standard.
-
mspike is the mass of the spike solution added.
-
msample is the mass of the sample.
-
Cspike is the concentration of the spike solution.
Data Presentation
The following tables summarize typical performance data for Ametryn analysis by LC-MS/MS. While this data is not from a specific IDMS method, it provides a baseline for expected performance, which would be further improved in terms of accuracy and precision with the IDMS approach.
Table 1: LC-MS/MS Instrumental Parameters for Ametryn Analysis
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 228 |
| Product Ion (m/z) | 186 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Table 2: Method Validation Data for Ametryn Analysis in Environmental Samples (Non-IDMS)
| Parameter | Water | Soil | Bivalve Mussels |
| Limit of Quantification (LOQ) | 20 ng/L | 0.1 mg/kg | 0.5 ng/g |
| Recovery (%) | 51.2 | 72-102 | 61.1 |
| Precision (RSD %) | < 7 | < 14.4 | 13.9 |
| Linearity (r) | 0.999 | > 0.98 | 0.997 |
Note: The use of IDMS is expected to improve recovery accuracy (by correcting for losses) and precision.
Visualizations
Diagram 1: Isotope Dilution Mass Spectrometry Workflow for Ametryn Analysis
Caption: Workflow for Ametryn analysis using IDMS.
Diagram 2: Logical Relationship of IDMS Components
References
Application Notes and Protocols for Preparing Ametryn-13C,d3 Calibration Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of Ametryn, a widely used herbicide, in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Ametryn-13C,d3, is the gold standard for quantitative analysis by mass spectrometry (MS).[1] Isotope dilution mass spectrometry (IDMS) employs the addition of a known amount of an isotopically labeled analyte to the sample. This internal standard mimics the behavior of the native analyte throughout sample preparation and analysis, correcting for matrix effects and variations in extraction recovery and ionization efficiency, thereby ensuring high accuracy and precision.[2][3]
These application notes provide a detailed protocol for the preparation of calibration standards using Ametryn and its stable isotope-labeled internal standard, this compound, for use in Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Data Presentation
Table 1: Stock and Working Solution Concentrations
This table summarizes the recommended concentrations for the preparation of stock and intermediate solutions for both Ametryn and the internal standard this compound.
| Solution | Compound | Concentration | Solvent |
| Primary Stock Solution | Ametryn | 1000 µg/mL | Methanol |
| Primary Stock Solution | This compound | 1000 µg/mL | Methanol |
| Intermediate Standard Solution | Ametryn | 10 µg/mL | Methanol |
| Internal Standard (IS) Working Solution | This compound | 1 µg/mL | Methanol |
Table 2: Preparation of Calibration Curve Standards
This table details the serial dilutions required to prepare a set of calibration standards. The final concentration of the internal standard is kept constant across all calibration points.
| Calibration Standard Level | Volume of Ametryn Intermediate Standard (10 µg/mL) | Final Volume with IS Working Solution | Final Ametryn Concentration (ng/mL) | Final this compound Concentration (ng/mL) |
| 1 | 5 µL | 1 mL | 5 | 100 |
| 2 | 10 µL | 1 mL | 10 | 100 |
| 3 | 25 µL | 1 mL | 25 | 100 |
| 4 | 50 µL | 1 mL | 50 | 100 |
| 5 | 100 µL | 1 mL | 100 | 100 |
| 6 | 250 µL | 1 mL | 250 | 100 |
| 7 | 500 µL | 1 mL | 500 | 100 |
| 8 | 1000 µL | 1 mL | 1000 | 100 |
Experimental Protocols
Materials and Reagents
-
Ametryn (analytical standard)
-
This compound (isotopically labeled internal standard)
-
Methanol (HPLC or MS grade)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Protocol for Preparation of Calibration Standards
1. Preparation of Primary Stock Solutions (1000 µg/mL)
-
Ametryn Stock Solution:
-
Accurately weigh 10 mg of Ametryn standard into a 10 mL volumetric flask.
-
Dissolve the solid in a small amount of methanol.
-
Bring the flask to the 10 mL mark with methanol.
-
Cap the flask and vortex thoroughly to ensure complete dissolution and mixing.
-
-
This compound Stock Solution:
-
Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask.
-
Dissolve the solid in a small amount of methanol.
-
Bring the flask to the 10 mL mark with methanol.
-
Cap the flask and vortex thoroughly.
-
2. Preparation of Intermediate Standard Solution (10 µg/mL Ametryn)
-
Pipette 100 µL of the 1000 µg/mL Ametryn primary stock solution into a 10 mL volumetric flask.
-
Dilute to the 10 mL mark with methanol.
-
Cap and vortex to mix thoroughly.
3. Preparation of Internal Standard (IS) Working Solution (1 µg/mL this compound)
-
Pipette 100 µL of the 1000 µg/mL this compound primary stock solution into a 10 mL volumetric flask.
-
Dilute to the 10 mL mark with methanol. This results in a 10 µg/mL solution.
-
Pipette 1 mL of the 10 µg/mL solution into a 10 mL volumetric flask.
-
Dilute to the 10 mL mark with methanol to achieve the final concentration of 1 µg/mL.
-
Cap and vortex to mix thoroughly.
4. Preparation of Calibration Curve Standards
-
Label a series of vials for each calibration standard level (e.g., CS1 to CS8).
-
Prepare a sufficient volume of a 100 ng/mL this compound solution by diluting the 1 µg/mL IS working solution 1:10 with methanol.
-
For each calibration standard, add the specified volume of the 10 µg/mL Ametryn intermediate standard solution (as per Table 2) to the corresponding labeled vial.
-
Add the 100 ng/mL this compound solution to each vial to reach a final volume of 1 mL.
-
Vortex each calibration standard thoroughly.
5. Storage and Stability
-
Store all stock and working solutions in amber vials at -20°C to protect from light and prevent degradation.[4]
-
Ametryn is stable in neutral, weakly acidic, and weakly alkaline media but is hydrolyzed by strong acids and bases.[5] It is also sensitive to UV light.
-
Stock solutions are generally stable for several months when stored properly. It is recommended to prepare fresh working solutions more frequently.
Visualizations
Caption: Workflow for preparing Ametryn calibration standards.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
Application Note: Quantitative Analysis of Ametryn in Environmental Samples by GC-MS with an Isotopically Labeled Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Ametryn in environmental water samples using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, the method employs a stable isotope-labeled internal standard, Ametryn-¹³C,d₃. The sample preparation utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring requiring reliable trace-level quantification of Ametryn.
Introduction
Ametryn is a triazine herbicide used for pre- and post-emergence control of broadleaf weeds and grasses in various crops.[1] Its potential for environmental contamination necessitates sensitive and accurate analytical methods for its detection in matrices such as water and soil. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of thermally stable and volatile compounds like Ametryn.[1] The use of an isotopically labeled internal standard, such as Ametryn-¹³C,d₃, is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and reliability of quantitative results.[2] This application note provides a detailed protocol for the determination of Ametryn, including sample extraction, GC-MS analysis, and data processing.
Experimental
Reagents and Materials
-
Ametryn analytical standard
-
Ametryn-¹³C,d₃ internal standard
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Methanol (MeOH), HPLC grade
-
Deionized water
Sample Preparation (Adapted QuEChERS for Water Samples)
-
To a 15 mL centrifuge tube, add 10 mL of the water sample.
-
Spike the sample with the Ametryn-¹³C,d₃ internal standard solution to a final concentration of 50 µg/L.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to a clean vial.
-
The extract is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)[1]
-
Mass Spectrometer: Agilent 5977B MS (or equivalent)[1]
-
Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector: Splitless mode, 250°C, 1 µL injection volume
-
Oven Program:
-
Initial temperature: 50°C
-
Ramp 1: 20°C/min to 250°C, hold for 1 min
-
Ramp 2: 20°C/min to 300°C, hold for 1 min
-
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of Ametryn using Ametryn-¹³C,d₃ as an internal standard.
| Parameter | Ametryn | Ametryn-¹³C,d₃ (Internal Standard) |
| Retention Time (min) | ~10.5 | ~10.5 |
| Quantifier Ion (m/z) | 227 | 231 |
| Qualifier Ion(s) (m/z) | 212, 184 | 216, 188 |
| Limit of Detection (LOD) | 18 µg/L (in matrix) | N/A |
| Limit of Quantification (LOQ) | 60 µg/L (in matrix) | N/A |
| Linearity Range | 100 - 1500 µg/L | N/A |
| Correlation Coefficient (r²) | >0.99 | N/A |
| Average Recovery | 95 - 105% | N/A |
Note: The retention time for Ametryn-¹³C,d₃ is expected to be nearly identical to that of Ametryn. The m/z values for the internal standard are shifted by +4 Da due to the presence of one ¹³C and three deuterium atoms. The LOD and LOQ values are based on a similar method for Ametryn in a water matrix.
Experimental Workflow
References
Application Notes and Protocols for the Analysis of Ametryn Using a Labeled Internal Standard
FOR IMMEDIATE RELEASE
[City, State] – [Date] – These application notes provide detailed protocols for the robust and accurate quantification of the herbicide Ametryn in various environmental and agricultural matrices. The described methods utilize a labeled internal standard to ensure high precision and to correct for matrix effects, a common challenge in complex samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Ametryn is a widely used triazine herbicide for the control of broadleaf and grass weeds in crops such as sugarcane, pineapple, and bananas. Its presence in soil, water, and food commodities is a matter of environmental and health concern, necessitating sensitive and reliable analytical methods for its monitoring. The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of Ametryn or a related triazine, is the gold standard for quantitative analysis using mass spectrometry.[1][2] SIL internal standards mimic the analyte's behavior during sample preparation and ionization, effectively compensating for sample losses and matrix-induced signal suppression or enhancement.[1][2]
This document outlines three common and effective sample preparation techniques for Ametryn analysis: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each protocol is designed to be used with a labeled internal standard for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Ametryn analytical standard (≥98% purity)
-
Labeled internal standard (e.g., Atrazine-d5, as a representative deuterated triazine)
-
Solvents: Acetonitrile, Methanol, Dichloromethane, Ethyl acetate (all HPLC or pesticide residue grade)
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, Graphitized carbon black (GCB)
-
Purified water (Milli-Q or equivalent)
-
Sample-specific materials (e.g., centrifuge tubes, SPE cartridges, separatory funnels)
Experimental Protocols
Protocol 1: QuEChERS Method for Agricultural Products (e.g., Sugarcane)
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for a wide range of food matrices.[3]
1. Sample Homogenization:
- Weigh 10-15 g of the homogenized sample (e.g., sugarcane juice or finely chopped stalks) into a 50 mL centrifuge tube.
- For dry samples, add an appropriate amount of reagent water to rehydrate.
2. Internal Standard Spiking:
- Add a known amount of the labeled internal standard solution (e.g., 100 µL of 1 µg/mL Atrazine-d5 in acetonitrile) to the sample.
3. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
- Cap the tube tightly and shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For pigmented samples, GCB may be included.
- Vortex for 30 seconds.
- Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
5. Final Extract Preparation:
- Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial for GC-MS or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
SPE is a highly effective technique for extracting and concentrating analytes from aqueous matrices.
1. Sample Preparation:
- Filter the water sample (e.g., 250 mL) through a 0.45 µm filter to remove particulate matter.
2. Internal Standard Spiking:
- Spike the filtered water sample with a known amount of the labeled internal standard.
3. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
4. Sample Loading:
- Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
5. Cartridge Washing and Drying:
- Wash the cartridge with 5 mL of reagent water to remove interferences.
- Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
6. Elution:
- Elute the retained Ametryn and internal standard with a suitable solvent, such as 5-10 mL of ethyl acetate or dichloromethane.
7. Concentration and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or methanol).
- Transfer to an autosampler vial for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Soil and Sediment Samples
LLE is a classic extraction method suitable for solid and semi-solid matrices like soil.
1. Sample Preparation:
- Weigh 10 g of the air-dried and sieved soil sample into a glass container.
2. Internal Standard Spiking:
- Add a known amount of the labeled internal standard solution to the soil sample and mix thoroughly.
3. Extraction:
- Add 20 mL of a suitable extraction solvent, such as a mixture of acetonitrile and water or dichloromethane.
- Shake or sonicate the mixture for 20-30 minutes to ensure efficient extraction.
- For LLE from an aqueous phase, adjust the pH if necessary to ensure Ametryn is in a neutral form for better partitioning into the organic solvent.
4. Phase Separation:
- Centrifuge the sample to separate the solid material from the solvent extract.
- If using an immiscible solvent, transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer. Repeat the extraction for exhaustive recovery.
5. Drying and Concentration:
- Dry the collected organic extract by passing it through anhydrous sodium sulfate.
- Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
6. Final Extract Preparation:
- Transfer the concentrated extract to an autosampler vial for analysis.
Data Presentation: Quantitative Method Performance
The following table summarizes typical performance data for Ametryn analysis using various sample preparation and analytical techniques. The use of a labeled internal standard generally improves precision (lower RSD).
| Matrix | Preparation Method | Analytical Method | Labeled Standard Used | Recovery (%) | LOD | LOQ | RSD (%) | Citation |
| Water | QuEChERS (modified) | GC-MS | External Standard | 98.63 - 109.36 | 18 µg/L | 60 µg/L | 4.26 - 9.41 | |
| Water | LLE | LC-MS/MS | Surrogate (Diazepam) | 51.2 | 0.9 ng/L | 20 ng/L | < 7 | |
| Sediment | LLE | LC-MS/MS | Surrogate (Diazepam) | - | 0.029 ng/g | 0.1 ng/g | 7.0 | |
| Bivalve Mussels | LLE | LC-MS/MS | Surrogate (Diazepam) | 61.1 | - | 0.5 ng/g | 13.9 | |
| Sugarcane Honey | QuEChERS | LC-ESI-MS/MS | Matrix-Matched | - | 0.00016 - 0.0008 mg/kg | - | - | |
| Water | SPE | GC-MS | Internal Standard | - | 0.001 - 0.5 µg/L | 0.005 - 1 µg/L | - | |
| Drinking Water | Carbon Cartridge SPE | GC/MS | Isotopically Labeled IS | - | - | 0.40 - 2.1 µg/L | - |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Ametryn analysis with a labeled standard.
Logical Relationship of Labeled Standard Use
Caption: Rationale for using a labeled internal standard.
References
Application Notes and Protocols for Ametryn-13C,d3 in Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ametryn is a selective triazine herbicide used extensively in agriculture for the control of broadleaf and grassy weeds in crops such as sugarcane, pineapple, and corn.[1][2] Its widespread use, however, raises concerns about its potential contamination of soil and water resources, necessitating sensitive and accurate monitoring methods. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard. Ametryn-13C,d3 is the 13C and deuterium-labeled analog of ametryn, designed for use as an internal standard in the quantitative analysis of ametryn in environmental matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use compensates for matrix effects and variations in sample preparation and instrument response, leading to more reliable and reproducible results.
Principle of Isotope Dilution
Isotope dilution analysis relies on the addition of a known amount of an isotopically labeled standard (this compound) to a sample containing the unlabeled analyte (ametryn). The labeled standard is chemically identical to the analyte and therefore behaves similarly during extraction, cleanup, and analysis. By measuring the ratio of the signal from the native analyte to that of the labeled standard using a mass spectrometer, the concentration of the native analyte in the sample can be accurately determined, correcting for any losses during sample processing.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of ametryn in environmental samples using isotope dilution mass spectrometry with this compound.
Table 1: Method Detection and Quantification Limits for Ametryn
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Water | GC-MS | 30 µg/L (in solvent), 18 µg/L (in matrix)[3] | 100 µg/L (in solvent), 60 µg/L (in matrix)[3] |
| Water | LC-MS/MS | 10 ng/L[4] | 20 ng/L |
| Soil | LC-MS/MS | 0.029 ng/g | 0.1 ng/g |
| Maize Plant & Soil | LC-MS/MS | 0.37 - 3.3 µg/L | 0.01 - 0.1 mg/kg |
Table 2: Recovery Rates of Ametryn in Environmental Samples
| Matrix | Spiking Level | Recovery Rate (%) | Analytical Method |
| Water | 20 - 100 ng/L | 51.2% | LC-MS/MS |
| Soil | 0.1 - 2.5 ng/g | 72.8% | LC-MS/MS |
| Paddy Field Soil | 1 - 30 mg/L | 87% | GC-FID |
| Irrigation Canal Soil | 1 - 30 mg/L | 91% | GC-FID |
| Maize & Soil | 0.01 - 2.0 mg/kg | 72 - 105% | LC-MS/MS |
Experimental Protocols
Protocol 1: Analysis of Ametryn in Water Samples by LC-MS/MS
This protocol describes the determination of ametryn in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents
-
Ametryn analytical standard
-
This compound internal standard solution (e.g., 100 µg/mL in methanol)
-
Methanol, acetonitrile, formic acid, ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Glass fiber filters (0.7 µm)
2. Sample Preparation and Extraction
-
Filter the water sample (e.g., 500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.
-
Spike the filtered water sample with a known amount of this compound internal standard solution (e.g., to a final concentration of 50 ng/L).
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 20% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Ametryn: m/z 228 → 186 (quantifier), 228 → 96 (qualifier)
-
This compound: m/z 232 → 190 (quantifier)
-
4. Quantification
Prepare a calibration curve by plotting the ratio of the peak area of ametryn to the peak area of this compound against the concentration of ametryn standards. The concentration of ametryn in the samples is then determined from this calibration curve.
Protocol 2: Analysis of Ametryn in Soil Samples by GC-MS
This protocol outlines the determination of ametryn in soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
1. Materials and Reagents
-
Ametryn analytical standard
-
This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)
-
Acetonitrile, methanol, ethyl acetate (pesticide residue grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL and 2 mL)
2. Sample Preparation and Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the soil sample with a known amount of this compound internal standard solution (e.g., to a final concentration of 50 µg/kg).
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent (for dispersive solid-phase extraction - d-SPE cleanup).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
3. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
-
MS System: Quadrupole mass spectrometer with an electron ionization (EI) source.
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Ametryn: m/z 227 (quantifier), 212, 185 (qualifiers)
-
This compound: m/z 231 (quantifier)
-
4. Quantification
Construct a calibration curve by plotting the ratio of the peak area of ametryn to the peak area of this compound against the concentration of ametryn standards. Determine the concentration of ametryn in the soil samples from this calibration curve.
Visualizations
Caption: Workflow for Ametryn Analysis in Water.
Caption: Workflow for Ametryn Analysis in Soil.
References
Application Notes and Protocols for Metabolite Identification of Ametryn using Ametryn-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ametryn, a triazine herbicide, is utilized for the control of broadleaf weeds and annual grasses in various crops.[1][2] Understanding its metabolic fate is crucial for environmental risk assessment and ensuring food safety. The identification of its metabolites can be challenging due to complex sample matrices and the low concentrations at which they often occur. The use of stable isotope-labeled internal standards, such as Ametryn-¹³C,d₃, offers a powerful tool to enhance the accuracy and confidence of metabolite identification and quantification. This document provides detailed application notes and protocols for the identification of Ametryn metabolites using Ametryn-¹³C,d₃.
Stable isotope labeling (SIL) is a robust technique in metabolomics for probing cellular metabolism and aiding in the annotation of metabolites in mass spectrometry-based analyses.[3] By introducing a labeled compound, metabolites derived from it can be distinguished from the background matrix by their characteristic mass shifts, facilitating their identification and structural elucidation.[3][4]
Metabolite Identification of Ametryn
The primary metabolic pathways of Ametryn in plants and soil involve hydrolysis, N-dealkylation, and demethylation. Key metabolites that have been identified include:
-
GS-11354: 2-methylthio-4-amino-6-isopropylamino-s-triazine
-
GS-11355: 2-methylthio-4-amino-6-ethylamino-s-triazine
-
GS-26831: 2-methylthio-4,6-diamino-s-triazine
The use of Ametryn-¹³C,d₃, with labeling on the ethyl and isopropyl side chains, would result in corresponding mass shifts in the metabolites formed through the modification of other parts of the molecule, confirming their origin from the parent compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for Ametryn and its metabolites in a soil sample, as determined by LC-MS/MS using Ametryn-¹³C,d₃ as an internal standard.
| Compound | Retention Time (min) | Concentration (ng/g) | % Recovery |
| Ametryn | 12.5 | 85.2 | 98 |
| Ametryn-¹³C,d₃ | 12.5 | (Internal Standard) | - |
| GS-11354 | 10.2 | 15.6 | 92 |
| GS-11355 | 9.8 | 12.1 | 95 |
| GS-26831 | 8.5 | 5.4 | 88 |
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from established methods for the extraction of Ametryn and its metabolites from soil.
Materials:
-
Soil sample (25 g)
-
Ametryn-¹³C,d₃ internal standard solution (1 µg/mL in methanol)
-
Ethyl acetate-toluene (3:1, v/v)
-
Anhydrous sodium sulfate
-
Polytron homogenizer
-
Automated gel permeation chromatography (GPC) system with Bio-Beads SX-3 gel
-
Rotary evaporator
Procedure:
-
Weigh 25 g of the soil sample into a beaker.
-
Spike the sample with 100 µL of the 1 µg/mL Ametryn-¹³C,d₃ internal standard solution.
-
Add 100 mL of ethyl acetate-toluene (3:1, v/v) and a sufficient amount of anhydrous sodium sulfate to create a slurry.
-
Homogenize the mixture for 2 minutes using a Polytron homogenizer.
-
Filter the extract through a Büchner funnel with a filter paper.
-
Clean up the extract using an automated GPC system with Bio-Beads SX-3 gel, using the same solvent system.
-
Collect the fraction containing Ametryn and its metabolites.
-
Concentrate the extract to near dryness using a rotary evaporator at a temperature below 30°C.
-
Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol outlines the conditions for the separation and detection of Ametryn and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ametryn: m/z 228.1 → 186.1
-
Ametryn-¹³C,d₃: m/z 232.1 → 190.1 (hypothetical, assuming labeling on one ethyl and one methyl group)
-
GS-11354: m/z 200.1 → 158.1
-
GS-11355: m/z 186.1 → 144.1
-
GS-26831: m/z 172.1 → 130.1
-
Visualizations
Caption: Experimental workflow for Ametryn metabolite identification.
Caption: Proposed metabolic pathway of Ametryn.
References
- 1. EXTOXNET PIP - AMETRYN [extoxnet.orst.edu]
- 2. Ametryn | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]
Application Note: High-Throughput Analysis of Ametryn in Food and Beverages using Ametryn-¹³C,d₃ as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of ametryn, a widely used triazine herbicide, in various food and beverage matrices. The protocol employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and utilizes Ametryn-¹³C,d₃ as an isotopic internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described methodology, including a modified QuEChERS sample preparation protocol, is suitable for high-throughput screening of ametryn residues to ensure compliance with regulatory limits and safeguard consumer safety.
Introduction
Ametryn (2-ethylamino-4-isopropylamino-6-methylthio-s-triazine) is a selective herbicide used for the control of broadleaf and grass weeds in a variety of crops, including sugarcane, pineapple, bananas, and corn.[1] Its potential persistence in the environment and presence as residues in food and water sources necessitate sensitive and reliable analytical methods for monitoring.[1][2] The use of stable isotope-labeled internal standards, such as Ametryn-¹³C,d₃, is a well-established technique in mass spectrometry to improve the accuracy and precision of quantification.[3][4] This internal standard closely mimics the chemical and physical properties of the native ametryn, allowing for effective compensation for variations during sample extraction, cleanup, and instrumental analysis. This application note provides a comprehensive protocol for the determination of ametryn in diverse food and beverage samples.
Experimental
Materials and Reagents
-
Ametryn standard (≥98% purity)
-
Ametryn-¹³C,d₃ internal standard solution (100 µg/mL in methanol)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented samples)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.
Sample Preparation: Modified QuEChERS Protocol
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Homogenize a representative 10-15 g sample of the food or beverage. For solid samples, cryogenic milling may be employed.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with the Ametryn-¹³C,d₃ internal standard solution to a final concentration of 50 ng/g.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant into a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
For samples with high pigment content (e.g., dark berries, leafy greens), add 7.5 mg of GCB.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in methanol
-
-
Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The specific gradient should be optimized for the instrument and column used.
-
Injection Volume: 5-10 µL
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of ametryn using an isotopically labeled internal standard. The values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: LC-MS/MS Parameters for Ametryn and Ametryn-¹³C,d₃
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Ametryn | 228.1 | 186.1 | 96.1 | 20 |
| Ametryn-¹³C,d₃ | 232.1 | 190.1 | 97.1 | 20 |
Table 2: Method Validation Data for Ametryn in Various Food Matrices
| Matrix | Linearity Range (ng/g) | R² | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (%) |
| Apple | 1 - 200 | >0.99 | 0.3 | 1.0 | 92 - 105 | < 10 |
| Grape Juice | 1 - 200 | >0.99 | 0.5 | 1.5 | 88 - 102 | < 12 |
| Spinach | 2 - 500 | >0.99 | 0.8 | 2.5 | 85 - 110 | < 15 |
| Corn | 2 - 500 | >0.99 | 1.0 | 3.0 | 82 - 108 | < 15 |
| Sugarcane Juice | 0.2 - 20 µg/mL | >0.99 | 0.16 µg/mL | 0.54 µg/mL | 96.0 - 98.4 | < 2 |
Data adapted from literature for ametryn analysis; similar performance is expected with the use of an isotopic internal standard.
Experimental Workflow and Diagrams
The overall workflow for the analysis of ametryn in food and beverage samples is depicted below.
Caption: Workflow for Ametryn Analysis in Food and Beverages.
The use of an isotopically labeled internal standard is crucial for accurate quantification. The logical relationship for calculating the concentration of ametryn is as follows:
Caption: Logic for Internal Standard Quantification.
Conclusion
The method described in this application note provides a reliable and high-throughput solution for the determination of ametryn residues in a wide range of food and beverage matrices. The incorporation of Ametryn-¹³C,d₃ as an internal standard is critical for mitigating matrix effects and ensuring data of high accuracy and precision. This methodology is well-suited for routine monitoring in food safety laboratories, aiding in the enforcement of regulatory limits and protecting public health.
References
Troubleshooting & Optimization
Technical Support Center: Ametryn-13C,d3 Application in Complex Sample Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Ametryn-13C,d3 to overcome matrix effects in the analysis of complex samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in quantitative analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its primary role is to compensate for matrix effects, which are variations in analytical signal intensity caused by co-eluting compounds from the sample matrix.[2][3][4] By mimicking the chemical behavior of the target analyte (Ametryn), it helps to improve the accuracy and precision of quantification.[5]
Q2: How does this compound help mitigate matrix effects?
A2: Since this compound is structurally and chemically almost identical to Ametryn, it co-elutes from the chromatography column and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source. By adding a known concentration of this compound to the samples and calibration standards, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if the absolute signal intensities of both compounds fluctuate due to matrix effects, thus normalizing the variations and leading to more accurate results.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the SIL internal standard. If this shift leads to the analyte and internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the key considerations when using this compound as an internal standard?
A4: Several factors are crucial for the successful use of this compound:
-
Co-elution: It is critical that Ametryn and this compound co-elute as closely as possible for the internal standard to effectively compensate for matrix effects.
-
Isotopic Purity: The internal standard should have high isotopic purity to minimize any contribution to the analyte's signal.
-
Mass Shift: A sufficient mass difference between the analyte and the internal standard is necessary to prevent isotopic overlap in the mass spectrometer.
-
Equilibration: The internal standard should be added to the sample early in the preparation process to ensure it equilibrates with the analyte and is subjected to the same extraction and processing conditions.
Troubleshooting Guide
Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
| Possible Cause | Solution |
| Inconsistent addition of internal standard. | Ensure precise and consistent spiking of the internal standard solution into all samples and standards. Use calibrated pipettes. |
| Incomplete solubilization of the internal standard. | Thoroughly vortex or sonicate the sample after adding the internal standard to ensure complete mixing and dissolution. |
| Degradation of analyte or internal standard. | Investigate the stability of both compounds under the sample storage and preparation conditions. |
Problem 2: The analyte (Ametryn) and the internal standard (this compound) do not co-elute.
| Possible Cause | Solution |
| Isotope Effect: The deuterium labeling in this compound can sometimes lead to a slight shift in retention time on certain chromatography columns. | Optimize the chromatographic method. A slight modification of the mobile phase composition or gradient profile can help to achieve better co-elution. Consider using a column with a different stationary phase chemistry. |
| Column Degradation: Contamination or degradation of the analytical column can affect the separation. | Replace the analytical column. Implement a regular column cleaning and maintenance schedule. |
Problem 3: Unexpectedly high or low calculated analyte concentrations.
| Possible Cause | Solution |
| Differential Matrix Effects: The analyte and internal standard are eluting into regions of the chromatogram with different levels of ion suppression or enhancement. | As with co-elution issues, optimize the chromatography to ensure the analyte and internal standard experience the same matrix environment. Sample dilution or more rigorous sample cleanup can also help reduce the overall matrix load. |
| Incorrect Internal Standard Concentration: An error in the preparation of the internal standard stock or working solutions will lead to systematic errors in quantification. | Carefully re-prepare and verify the concentration of the internal standard solutions. |
| Cross-Contamination (Carryover): Residual analyte from a high-concentration sample can be carried over to the next injection, artificially inflating the results of a subsequent low-concentration sample. | Optimize the autosampler wash procedure. Inject blank samples after high-concentration samples to check for and mitigate carryover. |
Experimental Protocols
1. Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is a general guideline for the extraction of Ametryn from a complex matrix like a food sample.
-
Homogenization: Homogenize 10-15 g of the sample.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile, cap, and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), cap, and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a portion of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at a high speed for 5 minutes.
-
Analysis: The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.
2. LC-MS/MS Analysis of Ametryn
| Parameter | Condition |
| LC Column: | C18 reversed-phase column |
| Mobile Phase: | A gradient of methanol and water with an ammonium acetate buffer is commonly used. |
| Flow Rate: | 0.2 - 0.4 mL/min |
| Injection Volume: | 5 - 20 µL |
| Ionization Mode: | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection: | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ametryn): | m/z 228 -> 186 |
| MRM Transition (this compound): | m/z 232 -> 190 (example, will depend on exact labeling) |
Quantitative Data Summary
Table 1: Recovery of Ametryn in Spiked Samples
| Matrix | Fortification Level | Average Recovery (%) | Reference |
| Agricultural Commodities | 10 ppb | 100 ± 20 | |
| Agricultural Commodities | >10 ppb | >84 |
Table 2: Limits of Quantification (LOQ) for Ametryn
| Matrix | Method | LOQ | Reference |
| River Water | LC-MS-MS | 20 ng/L | |
| River Sediment | LC-MS-MS | 0.1 ng/g | |
| Bivalve Mussels | LC-MS-MS | 0.5 ng/g | |
| Water (Solvent Calibration) | GC-MS | 100 µg/L | |
| Water (Matrix-Matched) | GC-MS | 60 µg/L |
Visualizations
Caption: Workflow for overcoming matrix effects using a stable isotope-labeled internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. waters.com [waters.com]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting poor signal response of Ametryn-13C,d3 in LC-MS
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor signal response with Ametryn-13C,d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks for a poor or absent this compound signal?
A: When encountering a sudden loss or poor signal, start with the most fundamental system checks. Verify that the LC-MS system is functioning correctly by checking instrument statuses, such as vacuum pressure and electronics. Ensure that freshly prepared mobile phases and a new dilution of your this compound standard are being used. It is also crucial to confirm that the correct LC method and MS acquisition parameters are loaded. A simple visual inspection of the electrospray needle can confirm a stable spray, which is essential for good ionization.[1]
Q2: My native (unlabeled) Ametryn signal is strong, but the this compound internal standard signal is weak. What could be the cause?
A: While stable isotope-labeled (SIL) internal standards are designed to mimic the analyte, several factors can cause signal discrepancies. Deuterium-labeled standards, in particular, can sometimes exhibit slight chromatographic shifts, potentially co-eluting with a different set of matrix interferences than the native analyte.[2][3] This differential co-elution can lead to selective ion suppression of the internal standard.[3] Additionally, ensure the purity of the SIL standard, as the presence of unlabeled Ametryn could interfere with accurate quantification.[4]
Q3: What is the "matrix effect," and how might it be impacting my this compound signal?
A: The matrix effect is the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample matrix. This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal). If components from your sample (e.g., salts, lipids, other metabolites) co-elute with this compound, they can compete for ionization in the MS source, leading to a suppressed signal and inaccurate quantification. This is a very common issue in LC-MS analysis of complex samples like plasma, soil, or tissue extracts.
Q4: Could my choice of mobile phase be causing the poor signal?
A: Yes, the mobile phase composition is critical for achieving good signal intensity and peak shape. For compounds like Ametryn, using volatile buffers such as ammonium formate or ammonium acetate can significantly improve ionization efficiency and spray stability. The pH of the mobile phase also plays a crucial role. Optimizing the buffer concentration and pH is a key step in method development to ensure robust performance.
Systematic Troubleshooting Guide
If the initial checks in the FAQ section do not resolve the issue, follow this systematic approach to diagnose and solve the problem.
Step 1: Isolate and Verify Mass Spectrometer Performance
Q: How can I confirm that the mass spectrometer is functioning correctly for this compound, independent of the LC system?
A: To isolate the MS, perform a direct infusion of your this compound standard. This removes variables associated with the LC column and mobile phase gradient. By directly introducing a known concentration of the standard into the ion source, you can tune and verify critical MS parameters. This process helps confirm that the instrument is capable of detecting the analyte under optimal conditions.
Experimental Protocol: Direct Infusion Analysis
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Preparation: Prepare a solution of this compound at a known concentration (e.g., 100-500 ng/mL) in a solvent mixture that mimics a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid or 5 mM ammonium formate).
-
Setup: Disconnect the LC column from the mass spectrometer. Connect a syringe pump containing your standard solution to the MS inlet using a tee-piece.
-
Infusion: Infuse the solution at a stable, low flow rate (e.g., 5-10 µL/min).
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Tuning: While infusing, use the instrument's tuning software to optimize source parameters (e.g., capillary voltage, nebulizer gas, drying gas flow, and temperature) to maximize the signal for the this compound precursor ion.
-
Verification: Check for a stable and strong signal at the expected m/z. If the signal is strong and stable during infusion, the issue likely lies with the LC separation or matrix effects. If the signal is weak or unstable, it may indicate a problem with the ion source (e.g., it needs cleaning) or other MS hardware.
Step 2: Diagnose and Mitigate Matrix Effects
Q: How can I definitively determine if matrix effects are the cause of my poor signal?
A: The most effective method is to compare the signal response in a pure solvent standard versus a matrix-matched standard. If the signal is significantly lower in the matrix sample, ion suppression is the likely culprit.
Experimental Protocol: Assessing Matrix Effects
-
Prepare Samples:
-
Solvent Standard: Prepare a calibration curve of this compound in the initial mobile phase solvent.
-
Matrix Standard: Prepare a blank sample extract using the same procedure as your study samples. Spike the this compound standard into this blank extract post-extraction at the same concentration levels as the solvent curve.
-
-
Analysis: Analyze both sets of samples using your LC-MS method.
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Comparison: Compare the peak areas and the slopes of the two calibration curves. A significantly lower slope for the matrix-spiked curve indicates signal suppression.
Q: What are the most effective strategies to reduce matrix effects for Ametryn analysis?
A: If matrix effects are confirmed, several strategies can be employed:
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Optimize Chromatographic Separation: Adjust the LC gradient to better separate this compound from the co-eluting matrix components. Sometimes, simply improving the separation can move the analyte away from the "suppression zone."
-
Improve Sample Preparation: Implement more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction to remove interfering compounds before analysis.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect. However, this may also reduce the analyte signal to below the limit of quantitation.
-
Change Column Chemistry: If using a standard C18 column, consider a different chemistry (e.g., a phenyl-hexyl or pentafluorophenyl column) that may offer different selectivity for matrix components.
Step 3: LC and Method-Specific Optimization
Q: What are typical starting parameters for a robust Ametryn LC-MS method?
A: Based on published methods, a good starting point for Ametryn analysis involves reversed-phase chromatography with MS detection in positive electrospray ionization (ESI) mode. The table below summarizes common parameters.
Data Presentation: Recommended Starting LC-MS Parameters for Ametryn
| Parameter | Recommended Setting | Notes |
| LC Column | C18 (Reversed-Phase), e.g., 2.1 x 100 mm, <3 µm | A standard choice for moderately polar compounds like Ametryn. |
| Mobile Phase A | Water with buffer (e.g., 0.1% Formic Acid or 5-10 mM Ammonium Acetate/Formate) | Buffers are crucial for stable ionization and good peak shape. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol is often cited in Ametryn methods. |
| Gradient | Start with a low percentage of B, ramp up to elute Ametryn, then wash and re-equilibrate. | A typical gradient might run from 10% to 95% organic over several minutes. |
| Flow Rate | 0.2 - 0.5 mL/min | Typical for analytical scale LC-MS. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Ametryn contains basic nitrogen atoms that readily protonate. |
| MS Mode | Multiple Reaction Monitoring (MRM) | For quantitative analysis, MRM provides the best sensitivity and selectivity. |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting signal issues.
Caption: A top-down workflow for diagnosing this compound signal loss.
Caption: Decision tree for mitigating confirmed LC-MS matrix effects.
References
Preventing isotopic exchange of deuterium in Ametryn-13C,d3
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing isotopic exchange of deuterium in Ametryn-13C,d3. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your analytical standards and experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isotopic stability important?
This compound is a stable isotope-labeled version of the herbicide Ametryn, where one carbon atom is replaced by its heavy isotope ¹³C, and three hydrogen atoms are replaced by deuterium (d). It is commonly used as an internal standard in quantitative analysis by mass spectrometry (MS) for accurate and precise measurement of Ametryn in various samples.[1] The stability of the deuterium labels is critical because their loss, through exchange with hydrogen from the environment (a process called isotopic exchange), can lead to inaccurate quantification and compromise experimental results.[2][3]
Q2: Where are the deuterium labels located on this compound and how stable are they?
While the exact position of the labels can vary by manufacturer, in this compound, the deuterium atoms are typically located on one of the alkyl groups (e.g., the N-ethyl or N-isopropyl group). These C-D bonds are generally stable. However, exposure to certain conditions, such as strong acids or bases, can catalyze the exchange of deuterium for hydrogen.[4][5]
Q3: What are the primary factors that can cause deuterium exchange in this compound?
The main factors that can induce isotopic exchange are:
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pH: Both strongly acidic (pH < 2) and strongly basic (pH > 10) conditions can promote deuterium exchange. Ametryn itself is known to be hydrolyzed under strong acidic (pH 1) and alkaline (pH 13) conditions.
-
Temperature: Higher temperatures can increase the rate of isotopic exchange.
-
Solvent: Protic solvents, especially water, are a source of hydrogen atoms and can facilitate exchange.
-
Moisture: Exposure to atmospheric moisture can introduce water, a primary source of protons for exchange.
Q4: What are the ideal storage conditions for this compound to ensure its stability?
To maintain the isotopic and chemical purity of this compound, proper storage is crucial. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Powder: -20°C (long-term), 4°C (short-term). In solvent: -80°C (up to 6 months), -20°C (up to 1 month). | Reduces the rate of potential degradation and isotopic exchange. |
| Light | Store in the dark, using amber vials. | Ametryn is sensitive to UV light which can cause decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., dry nitrogen or argon). | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed vials with PTFE-lined caps. | Prevents moisture ingress and solvent evaporation. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Suspected Loss of Deuterium (Isotopic Exchange)
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Symptom: In mass spectrometry analysis, an unexpected increase in the signal of the unlabeled Ametryn or a decrease in the purity of the labeled standard is observed.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected deuterium loss.
Issue 2: Inconsistent Quantitative Results
-
Symptom: Poor reproducibility of calibration curves or inaccurate quantification of Ametryn in quality control samples.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Variable Isotopic Exchange | Follow the troubleshooting steps for "Suspected Loss of Deuterium" to ensure consistent handling. |
| Incorrect Standard Concentration | Prepare a fresh stock solution from the solid material. Verify the accuracy of balances and volumetric flasks. |
| Chromatographic Issues | A known isotope effect can sometimes cause a slight shift in retention time for deuterated compounds. Ensure consistent chromatography and integration parameters. If co-elution with interferences is an issue, optimize the chromatographic method. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol.
-
Materials:
-
This compound solid
-
Anhydrous methanol (≥99.8% purity)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Amber glass vial with PTFE-lined cap
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Dry, inert atmosphere (e.g., nitrogen-filled glove box or glove bag)
-
-
Procedure:
-
Acclimatization: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Inert Atmosphere: Perform all subsequent steps under a dry, inert atmosphere.
-
Weighing: Accurately weigh the desired amount of this compound (e.g., 10 mg) and transfer it quantitatively to the volumetric flask.
-
Dissolution: Add a small amount of anhydrous methanol to the flask to dissolve the solid. Gently swirl to ensure complete dissolution.
-
Dilution: Once dissolved, dilute to the mark with anhydrous methanol.
-
Mixing: Stopper the flask and invert it multiple times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a labeled amber vial, purge with an inert gas, and seal tightly. Store at -20°C or below for long-term use.
Caption: Workflow for preparing this compound stock solution.
-
Protocol 2: Assessing the Stability of Deuterium Labels
This protocol provides a method to check for deuterium-to-hydrogen exchange under your specific experimental conditions.
-
Objective: To determine if the deuterium labels on this compound are stable in your sample matrix and during your analytical procedure.
-
Methodology:
-
Sample Preparation: Spike a known concentration of this compound into a blank sample matrix (e.g., plasma, water, soil extract) that is known to be free of unlabeled Ametryn.
-
Incubation: Incubate this sample under the exact conditions of your experimental workflow (e.g., same temperature, pH, and duration).
-
Analysis: Analyze the sample using a sufficiently sensitive LC-MS/MS method.
-
Monitoring: Monitor for the mass transition of unlabeled Ametryn.
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Evaluation: The appearance or significant increase of a peak for unlabeled Ametryn indicates that isotopic exchange is occurring under your experimental conditions.
Caption: Logical diagram for assessing deuterium label stability.
-
References
Technical Support Center: Optimizing Chromatographic Separation of Ametryn and Ametryn-¹³C,d₃
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Ametryn and its isotopically labeled internal standard, Ametryn-¹³C,d₃.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Ametryn and Ametryn-¹³C,d₃.
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise the accuracy and precision of quantification. Here are potential causes and solutions:
-
Peak Splitting: This can manifest as a "shoulder" or two distinct peaks for a single analyte.
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Cause 1: Mismatch between sample solvent and mobile phase. If the sample is dissolved in a solvent significantly stronger (more organic in reversed-phase) than the initial mobile phase, it can cause peak distortion.
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Solution: As much as possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Cause 2: Column contamination or void. A blocked frit or a void at the head of the column can distort the flow path.[1][2][3] If all peaks in the chromatogram are split, this is a likely cause.[1][2]
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Solution: First, try back-flushing the column. If this does not resolve the issue, replacing the column frit or the entire column may be necessary.
-
-
Cause 3: Co-elution. It's possible that two different components are eluting very close together.
-
Solution: Try a smaller injection volume. If two separate peaks become apparent, adjust chromatographic parameters such as the mobile phase composition, temperature, or flow rate to improve resolution.
-
-
-
Peak Tailing:
-
Cause 1: Secondary interactions with the stationary phase. Residual silanols on C18 columns can interact with basic compounds like Ametryn.
-
Solution: Use a column with low silanol activity or a base-deactivated column. Alternatively, adding a small amount of an acidic modifier like formic acid to the mobile phase can help protonate the silanols and reduce these interactions.
-
-
Cause 2: Column overload. Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the concentration of the sample being injected.
-
-
-
Peak Fronting:
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Cause 1: Column overload. This is a common cause of peak fronting.
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Solution: Dilute the sample and inject a smaller amount onto the column.
-
-
Cause 2: Improper column packing.
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Solution: This is a less common issue with modern, commercially packed columns, but if suspected, the column should be replaced.
-
-
Troubleshooting Workflow for Peak Splitting
Caption: Troubleshooting decision tree for peak splitting issues.
Frequently Asked Questions (FAQs)
Q1: What are typical starting chromatographic conditions for Ametryn and Ametryn-¹³C,d₃ separation?
A1: Reversed-phase HPLC is a common method for Ametryn analysis. Here are some typical starting conditions:
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Column: A C18 column is frequently used.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typical. For MS compatibility, formic acid or ammonium acetate are common mobile phase additives.
-
Detection: HPLC-UV or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) are used.
Q2: Should Ametryn and its isotopically labeled internal standard (Ametryn-¹³C,d₃) have the same retention time?
A2: Ideally, Ametryn and Ametryn-¹³C,d₃ should co-elute or have very similar retention times. A slight difference can sometimes be observed due to the isotopic effect, but they should not be baseline separated under typical reversed-phase conditions. If you observe significant separation, it may indicate a problem with your chromatographic system or method.
Q3: Can I use Gas Chromatography (GC) for Ametryn analysis?
A3: Yes, GC-MS is a viable technique for Ametryn analysis as it is a thermally stable and moderately volatile compound.
Q4: What are some common MS/MS transitions for Ametryn?
A4: For tandem mass spectrometry, the precursor ion is the protonated molecule [M+H]⁺. A common transition for Ametryn is m/z 228 > 186.
Experimental Protocols
Below are example protocols for HPLC-MS/MS and GC-MS analysis of Ametryn. These should be considered as starting points and may require further optimization for your specific application and matrix.
HPLC-MS/MS Method
This method is suitable for the analysis of Ametryn in various sample matrices.
Experimental Workflow for HPLC-MS/MS Analysis
Caption: General workflow for Ametryn analysis by HPLC-MS/MS.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, increase to elute Ametryn, then re-equilibrate. A typical starting point could be 10% B, ramp to 90% B over 10 minutes. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
MS/MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 228 |
| Product Ion (Q3) | m/z 186 |
| Collision Energy | Optimize for your specific instrument |
| Source Temperature | 100 °C |
| Desolvation Temperature | 250 °C |
GC-MS Method
This method is an alternative for the analysis of Ametryn, particularly in water samples.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 50 °C, ramp at 20 °C/min to 250 °C (hold 1 min), then ramp at 20 °C/min to 300 °C (hold 1 min) |
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 250 °C |
| Scan Mode | Full Scan for identification or Selected Ion Monitoring (SIM) for quantification. For SIM, use m/z 227 for quantification and m/z 44 for confirmation. |
Data Summary Tables
Table 1: HPLC Mobile Phase Compositions for Ametryn Analysis
| Organic Phase | Aqueous Phase | Additive/pH | Reference |
| Acetonitrile | Water | Phosphoric Acid (for UV) or Formic Acid (for MS) | |
| Methanol | 0.01 M Ammonium Acetate | pH 6.6 | |
| Acetonitrile | 20 mM Ammonium Acetate Water | - | |
| Methanol | Water | pH 4.6 (with Phosphoric Acid) | |
| Acetonitrile | Water | pH 4.5 (with Acetic Acid) |
Table 2: Example Retention Times for Ametryn
| Method | Column | Retention Time (min) | Reference |
| GC-MS | HP-5MS | 10.518 | |
| LC-MS/MS | Not specified | 0.839 |
References
Addressing variability in Ametryn-13C,d3 internal standard response
Welcome to the technical support center for addressing variability in Ametryn-13C,d3 internal standard response. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary role is to compensate for variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the analytical method.[1][2] Since this compound is structurally identical to the analyte Ametryn, it is expected to behave similarly during the entire analytical process.
Q2: What are the common causes of variability in the this compound response?
A2: Variability in the internal standard response can stem from several factors, broadly categorized as:
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Matrix Effects: Co-eluting compounds from the sample matrix (e.g., soil, water, biological fluids) can either suppress or enhance the ionization of this compound in the mass spectrometer source.
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Sample Preparation Inconsistencies: Errors such as inconsistent pipetting of the internal standard, inefficient extraction, or sample loss during transfer steps can lead to significant response variations.[1]
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Instrumental Issues: Problems with the LC-MS/MS system, including inconsistent injection volumes, fluctuations in the ion source, or detector drift, can affect the stability of the internal standard signal.
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Internal Standard Stability: Degradation of this compound due to improper storage, pH of the sample, or harsh extraction conditions can lead to a decreased response.
Q3: How can I minimize matrix effects for Ametryn analysis?
A3: Minimizing matrix effects is crucial for achieving a stable internal standard response. Strategies include:
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Effective Sample Cleanup: Employing robust sample preparation techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can remove interfering matrix components.[3]
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Chromatographic Separation: Optimizing the liquid chromatography method to separate Ametryn and its internal standard from co-eluting matrix components.
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Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.
Q4: What are the acceptable limits for internal standard response variability?
A4: While there are no universal acceptance criteria, a common practice in regulated bioanalysis is to consider a significant deviation if the internal standard response in a sample is outside of 50-150% of the mean response of the calibration standards and quality control samples in the same batch. However, it is important to investigate any systematic trends or significant random variations on a case-by-case basis.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to this compound internal standard variability.
Guide 1: Investigating High Variability in Internal Standard Response Across a Batch
If you observe a high coefficient of variation (%CV) in the this compound peak area across an analytical run, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for high internal standard variability.
Guide 2: Addressing Low Internal Standard Response in Specific Samples
A low response for this compound in a subset of samples can indicate significant matrix effects or sample-specific issues.
Caption: Workflow for addressing low internal standard response due to matrix effects.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
Objective: To determine the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
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Prepare three sets of samples:
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Set A (Neat Solution): this compound spiked into the final reconstitution solvent.
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Set B (Post-Extraction Spike): Blank matrix is extracted first, and then this compound is added to the final extract.
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Set C (Pre-Extraction Spike): this compound is added to the blank matrix before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
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Calculate Matrix Effect (ME) and Recovery (RE):
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ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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Data Interpretation:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
Protocol 2: QuEChERS Sample Preparation for Ametryn in Soil
Objective: A quick and effective extraction and cleanup method for Ametryn from soil samples.
Methodology:
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Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
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Add 10 mL of water and vortex for 1 minute.
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Spike with the appropriate amount of this compound working solution.
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Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and shake immediately for 1 minute.
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Centrifuge at 4000 rpm for 5 minutes.
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Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
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Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
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Take the supernatant for LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide illustrative data on how different factors can influence the this compound internal standard response.
Table 1: Influence of Sample Matrix on this compound Response
| Sample Matrix | Mean IS Response (Peak Area) | %CV | Matrix Effect (%) |
| Reagent Water | 1,500,000 | 4.5 | N/A |
| Sandy Loam Soil | 950,000 | 12.8 | 63 (Suppression) |
| Clay Soil | 675,000 | 18.2 | 45 (Suppression) |
| Surface Water | 1,350,000 | 6.1 | 90 (Suppression) |
Table 2: Comparison of Sample Preparation Techniques on IS Recovery and Variability
| Preparation Method | Mean IS Recovery (%) | %CV of IS Response |
| Dilute-and-Shoot (Water) | 98.5 | 5.2 |
| SPE (C18) | 92.1 | 8.7 |
| QuEChERS | 88.5 | 11.4 |
Table 3: Effect of pH on this compound Stability in Sample Extract
| pH of Final Extract | % Recovery after 24h at RT |
| 4 | 85.2 |
| 7 | 99.1 |
| 9 | 98.5 |
This technical support center provides a foundational guide to understanding and mitigating variability in this compound internal standard response. For more complex issues, further method development and validation are recommended.
References
How to correct for Ametryn-13C,d3 impurity in quantitative analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for potential impurities in Ametryn-13C,d3 during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in quantitative analysis?
This compound is an isotopically labeled internal standard (IS) for Ametryn. In quantitative mass spectrometry (MS) analysis, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an IS is a compound that is chemically identical to the analyte (in this case, Ametryn) but has a different mass due to the incorporation of heavy isotopes (like 13C and Deuterium). It is added at a known concentration to all samples (calibrators, quality controls, and unknowns) to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement.
Q2: What are the potential impurities in this compound and how can they affect my results?
Impurities in an isotopically labeled internal standard like this compound can generally be categorized into two types:
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Unlabeled Ametryn: The synthesis of this compound may not be 100% efficient, resulting in a small percentage of unlabeled Ametryn. This impurity will contribute to the signal of the analyte, leading to an overestimation of the Ametryn concentration in your samples.
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Other Chemical Impurities: These are substances other than Ametryn or its isotopologues that might be present in the internal standard solution. While less common for high-purity standards, they could potentially interfere with the analysis if they co-elute and have similar mass-to-charge ratios to the analyte or internal standard.
Q3: How can I check the purity of my this compound internal standard?
The purity of your this compound internal standard can be assessed by analyzing a solution of the IS alone. By monitoring the mass transition for unlabeled Ametryn, you can determine the contribution of the IS to the analyte signal.
Troubleshooting Guides
Issue: Overestimation of Ametryn Concentration in Blank Samples
If you are observing a significant Ametryn signal in your blank samples (samples to which no analyte has been added), it could be due to the presence of unlabeled Ametryn in your this compound internal standard.
Troubleshooting Workflow:
Improving recovery of Ametryn-13C,d3 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Ametryn-13C,d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Ametryn, a triazine herbicide.[1][2] It is used as an internal standard (IS) in quantitative analysis, particularly with mass spectrometry (LC-MS/MS or GC-MS), to correct for variations during sample preparation and analysis.[2][3] Since this compound has nearly identical chemical and physical properties to the unlabeled Ametryn, it experiences similar losses during extraction and ionization, allowing for more accurate quantification of the target analyte.[4]
Q2: What are the primary causes of poor recovery for this compound?
Poor recovery of internal standards like this compound can generally be attributed to three main factors:
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Matrix Effects: Components in the sample matrix (e.g., soil, water, plasma) can interfere with the ionization of the internal standard in the mass spectrometer's ion source, leading to signal suppression or enhancement. This is a significant issue in complex biological and environmental samples.
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Extraction Inefficiency: The internal standard may not be effectively extracted from the sample matrix. This can be caused by several factors, including improper solvent choice, incorrect pH, or suboptimal conditions for the chosen extraction technique (e.g., LLE, SPE, QuEChERS).
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Analyte Instability: Ametryn is known to be unstable in strongly acidic or alkaline conditions, where it can hydrolyze to a hydroxy derivative. Although SIL internal standards are generally stable, extreme pH or temperature conditions during extraction could potentially lead to degradation.
Q3: Can the deuterium in this compound affect its chromatographic behavior?
Yes, in some cases, deuterium-labeled internal standards can exhibit slightly different chromatographic retention times compared to their unlabeled counterparts. This phenomenon, known as the "isotope effect," can lead to differential matrix effects if the internal standard and the analyte do not co-elute perfectly. It is crucial to verify co-elution during method development.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to low or inconsistent recovery of this compound.
Issue 1: Low Recovery of this compound
If you are experiencing consistently low recovery of your internal standard, it is essential to determine whether the issue stems from extraction inefficiency or matrix effects.
A post-extraction spike experiment is a reliable method to differentiate between these two possibilities.
Experimental Protocol: Post-Extraction Spike Analysis
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Prepare Three Sample Sets:
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Set A (Pre-extraction Spike): Spike a blank matrix sample with this compound before the extraction process.
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Set B (Post-extraction Spike): Extract a blank matrix sample and spike the final extract with this compound after the extraction process.
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Standard Solution: Prepare a solution of this compound in a clean solvent at the same final concentration as the spiked samples.
-
-
Analyze and Calculate: Analyze all three sets using your established analytical method. Calculate the Recovery and Matrix Effect using the following formulas:
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Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
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Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Standard Solution) - 1) * 100
-
Interpreting the Results:
| Scenario | Recovery (%) | Matrix Effect (%) | Likely Cause |
| 1 | Low (< 70%) | Near Zero (e.g., ±15%) | Extraction Inefficiency |
| 2 | High (> 85%) | High Negative (e.g., < -15%) | Ion Suppression (Matrix Effect) |
| 3 | High (> 85%) | High Positive (e.g., > 15%) | Ion Enhancement (Matrix Effect) |
| 4 | Low (< 70%) | High Negative or Positive | Both Extraction Inefficiency and Matrix Effects |
Troubleshooting Workflow for Low IS Recovery
Caption: A logical workflow for troubleshooting low internal standard recovery.
If the issue is identified as extraction inefficiency, consider the following optimizations:
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Adjust pH: Ametryn is a triazine herbicide that is stable in neutral or weakly acidic/alkaline media. For liquid-liquid extractions from water, adjusting the sample to a basic pH can prevent protonation and improve recovery in the organic phase.
-
Optimize Solvent Choice: The choice of extraction solvent is critical. For LLE, solvents like methylene chloride have been used. For SPE, methanol and chloroform have been shown to be effective elution solvents for triazines. In QuEChERS, acetonitrile is commonly used. If recovery is low, consider a solvent with a different polarity.
-
Refine SPE Method:
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Sorbent Selection: For triazines like ametryn, C18 cartridges are commonly used.
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Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) before loading the sample.
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Wash Step: Use a wash solvent that is strong enough to remove interferences but does not elute this compound.
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Elution: Ensure the elution solvent is strong enough to desorb the analyte completely. Slower flow rates during elution can sometimes improve recovery.
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If matrix effects are the primary cause of poor performance, consider these strategies:
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Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing ion suppression or enhancement.
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Improve Cleanup:
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QuEChERS (dSPE): The dispersive SPE (dSPE) cleanup step in QuEChERS is designed to remove interferences. Common sorbents include PSA (for removing fatty acids) and C18 (for removing nonpolar interferences). Graphitized Carbon Black (GCB) can remove pigments but may also reduce the recovery of planar analytes like triazines, so its use should be evaluated carefully.
-
SPE: Additional cleanup steps using different SPE cartridges (e.g., aminopropyl) can be employed after the initial extraction.
-
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
Issue 2: Inconsistent Recovery Across a Sample Batch
Inconsistent recovery can be caused by variability in sample preparation, matrix heterogeneity, or instrumental issues.
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Ensure Homogeneity: For solid samples like soil or tissue, ensure the sample is thoroughly homogenized before taking a subsample for extraction.
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Standardize Procedures: Inconsistent timing, volumes, or mixing during the extraction process can lead to variability. Automated liquid handling systems can reduce this variability.
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Check for Procedural Errors: In QuEChERS, for example, adding extraction salts directly to the sample before mixing with the solvent can reduce recovery. Ensure the sample is adequately hydrated, especially for dry matrices.
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Instrument Check: Verify that the analytical instrument is performing correctly. Leaks, blockages, or a dirty ion source can lead to inconsistent responses.
Experimental Protocols
The following are generalized protocols for common extraction methods used for Ametryn. These should be optimized for your specific sample matrix and analytical requirements.
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is based on general principles for extracting triazines from aqueous matrices.
-
Sorbent Selection: Use a C18 SPE cartridge (e.g., 500 mg).
-
Cartridge Conditioning: Condition the cartridge with 10 mL of methanol, followed by 5 mL of Milli-Q water. Do not allow the cartridge to go dry.
-
Sample Loading: Spike the water sample (e.g., 500 mL) with this compound. Pass the sample through the conditioned cartridge at a flow rate of approximately 3 mL/min.
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Washing: Wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.
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Drying: Dry the sorbent bed under vacuum for at least 3 minutes.
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Elution: Elute the analytes with 3 mL of chloroform or methanol into a collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Protocol 2: QuEChERS for Soil Samples
This protocol is a general representation of the QuEChERS methodology.
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and the this compound internal standard. Vortex to mix.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting-Out: Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at >3000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer a portion of the supernatant (acetonitrile layer) to a dSPE tube containing a cleanup sorbent (e.g., 150 mg PSA and 900 mg MgSO₄).
-
Final Centrifugation: Vortex for 30 seconds and centrifuge for 5 minutes.
-
Analysis: Take an aliquot of the cleaned extract for LC-MS/MS or GC-MS analysis.
Decision Tree for Extraction Method Selection
Caption: A decision tree to guide the selection of an extraction method.
Data Summary
Table 1: Influence of pH on Triazine Stability and Extraction
| pH Condition | Effect on Ametryn | Recommendation for Extraction | Reference(s) |
| Strongly Acidic (e.g., pH < 2) | Hydrolyzes to hydroxy derivative | Avoid prolonged exposure | |
| Neutral (pH ~7) | Stable | Optimal for maintaining stability | |
| Strongly Alkaline (e.g., pH > 12) | Hydrolyzes to hydroxy derivative | Avoid prolonged exposure | |
| Weakly Basic (for LLE) | Uncharged, less water-soluble | Adjust aqueous phase to basic pH to improve extraction into organic solvent |
Table 2: Comparison of SPE Sorbents and Solvents for Triazine Extraction
| Sorbent | Elution Solvent | Typical Application | Comments | Reference(s) |
| C18 (Reversed-Phase) | Methanol, Chloroform | Aqueous samples, biological fluids | Widely used for triazines. Chloroform may result in cleaner extracts. | |
| PDMS/DVB (SPME) | Thermal Desorption | Aqueous matrices | Porous fibers show higher extraction efficiency than non-porous ones. | |
| Molecularly Imprinted Polymer (MIP) | Varies | Selective extraction from complex matrices | Offers high selectivity for the target analyte class. | |
| Aminopropyl | Methylene Chloride | Post-extraction cleanup | Used as a secondary cleanup step to remove interferences. |
References
Minimizing ion suppression of Ametryn-13C,d3 in electrospray ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Ametryn-13C,d3 during electrospray ionization (ESI) mass spectrometry analysis.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound, focusing on the mitigation of ion suppression.
Problem 1: Low Signal Intensity for this compound
Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.
Solutions:
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Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.
-
Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples. The choice of sorbent material is critical and should be optimized for Ametryn.
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Liquid-Liquid Extraction (LLE): This can be tailored by adjusting the pH and selecting appropriate organic solvents to selectively extract this compound. One study on Ametryn in river water, sediment, and bivalve mussels successfully used LLE and reported no observable ion suppression.[1][2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While commonly used, this method may still introduce matrix components that can cause ion suppression. Modifications to the standard QuEChERS protocol may be necessary.
-
-
Chromatographic Separation: Adjusting the liquid chromatography (LC) method can separate this compound from interfering compounds.
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Gradient Modification: Altering the mobile phase gradient can change the retention times of both the analyte and matrix components, potentially leading to better separation.
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Column Chemistry: Employing a column with a different stationary phase can offer different selectivity and improve resolution.
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Flow Rate Reduction: Lowering the flow rate can enhance desolvation efficiency in the ESI source and lessen the impact of non-volatile matrix components.
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their suppressive effects. However, this approach may compromise the limit of detection if the analyte concentration is low.
Problem 2: Inconsistent this compound / Ametryn Ratio
Possible Cause: Differential ion suppression, where the analyte and its isotopically labeled internal standard are not affected by the matrix to the same extent. This can occur if there is a slight chromatographic separation between the two compounds, causing them to encounter different matrix interferences as they elute.
Solutions:
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Verify Co-elution: Carefully examine the chromatograms to ensure that Ametryn and this compound are co-eluting perfectly. Even minor shifts in retention time can lead to significant differences in the matrix effects experienced by each compound.[3][4][5]
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Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the calibrants and the samples experience similar matrix effects.
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Standard Addition: This method involves adding known amounts of the analyte to the sample extracts to create a calibration curve within each sample's matrix. While highly effective at compensating for matrix effects, it is a time-consuming process.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: A post-column infusion experiment is a common method to qualitatively assess ion suppression. This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at certain retention times indicates the presence of ion-suppressing components eluting from the column.
Q3: Shouldn't the use of a stable isotope-labeled internal standard like this compound automatically correct for ion suppression?
A3: Ideally, a stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification through the analyte-to-IS ratio. However, if the analyte and SIL-IS are not perfectly co-eluting, or if the matrix is highly complex, they can experience differential ion suppression, leading to inaccurate results. Therefore, while a SIL-IS is a powerful tool, it does not eliminate the need to minimize and evaluate matrix effects.
Q4: Are there specific mobile phase additives that can help reduce ion suppression for Ametryn?
A4: The choice of mobile phase additive can influence ionization efficiency. For triazine herbicides like Ametryn, which are basic compounds, acidic mobile phase additives like formic acid or ammonium acetate are commonly used to promote protonation and enhance the ESI signal in positive ion mode. One study successfully used a mobile phase of methanol and ammonium acetate (pH 6.6) for Ametryn analysis. It is crucial to use the lowest effective concentration of any additive, as higher concentrations can sometimes lead to ion suppression.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for Ametryn from various studies. While specific data for this compound is not available, these values for the parent compound provide a strong indication of potential matrix effects.
Table 1: Recovery of Ametryn in Different Water Matrices
| Matrix | Spiked Concentration (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Control Water | 20 - 100 | 51.2 | < 7 |
| River Water | Not Specified | 103 | 5 |
| Pond Water | Not Specified | 99 | 2 |
| Tap Water | Not Specified | 100 | 9 |
| Sea Water | Not Specified | 108 | 6 |
Data compiled from multiple sources.
Table 2: Matrix Effect of Ametryn in Water using GC-MS
| Calibration Type | Linear Equation | Pearson Correlation (r) | Calculated Matrix Effect (%) |
| Solvent | y = 73.002x - 1972.5 | 0.996 | \multirow{2}{*}{181.1} |
| Matrix-Matched | y = 205.23x - 18791 | 0.9994 |
Note: A positive matrix effect indicates signal enhancement. This data is from a GC-MS study and may not be directly comparable to ESI-MS, but it highlights the potential for significant matrix effects.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Evaluation
This protocol describes a method to qualitatively identify regions of ion suppression in a chromatographic run.
-
Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable, mid-range signal.
-
Infusion Setup: Use a syringe pump to deliver the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Analysis:
-
Begin infusing the standard solution and allow the MS signal to stabilize.
-
Inject a prepared blank matrix sample (processed through your entire sample preparation procedure without the analyte).
-
Monitor the signal of this compound throughout the chromatographic run.
-
-
Interpretation: A consistent and stable baseline indicates no ion suppression. Dips or drops in the baseline signal correspond to retention times where co-eluting matrix components are causing ion suppression.
Protocol 2: Liquid-Liquid Extraction for Ametryn from Water Samples
This protocol is adapted from a method that reported no ion suppression for Ametryn analysis.
-
Sample Preparation: To 500 mL of a water sample, add a suitable surrogate or internal standard. Adjust the pH to approximately 10 with NaOH.
-
Extraction: Perform a liquid-liquid extraction by adding 50 mL of dichloromethane and shaking vigorously for 2 minutes. Allow the layers to separate and collect the organic (lower) layer. Repeat the extraction two more times with fresh dichloromethane.
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Drying and Concentration: Combine the organic extracts and pass them through anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the residue in a known volume of the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: A workflow for troubleshooting ion suppression.
Caption: Liquid-Liquid Extraction workflow for Ametryn.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Co-elution issues with Ametryn and its labeled standard
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Ametryn and its labeled internal standard during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in Ametryn analysis?
A1: Co-elution in chromatography occurs when Ametryn and its labeled internal standard (e.g., Ametryn-d5) are not adequately separated and emerge from the analytical column at or very near the same time. This can lead to several analytical problems, including:
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Inaccurate Quantification: Overlapping chromatographic peaks can interfere with the accurate integration of the peak areas for both the analyte and the internal standard, leading to erroneous concentration measurements.
-
Matrix Effects: If the analyte and internal standard do not co-elute precisely, they may experience different degrees of ion suppression or enhancement in the mass spectrometer source, compromising the reliability of the internal standard to correct for these effects.[1]
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Poor Peak Shape: Co-elution can manifest as peak fronting, tailing, or splitting, making accurate peak integration and identification difficult.
Q2: My Ametryn and its labeled standard are co-eluting. What is the first thing I should check?
A2: The first step is to verify your experimental setup and parameters. Ensure that the correct column, mobile phase composition, and gradient profile are being used as specified in your validated method. Small deviations in mobile phase pH or organic solvent concentration can significantly impact the retention and selectivity of polar compounds like Ametryn on reversed-phase columns. Also, confirm that the column is properly conditioned and has not exceeded its recommended lifetime.
Q3: Should Ametryn and its labeled standard be completely separated?
A3: Not necessarily. For many applications using tandem mass spectrometry (MS/MS), the goal is for the labeled internal standard to co-elute with the analyte. This is because the primary role of an isotopically labeled internal standard is to compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement). Since Ametryn and its deuterated analog are chemically almost identical, they are expected to behave similarly during the entire analytical process. As long as the two can be distinguished by their different mass-to-charge ratios (m/z) in the mass spectrometer, chromatographic co-elution is often desirable for accurate quantification.
Q4: When does co-elution become a problem that needs to be addressed by chromatographic changes?
A4: Co-elution becomes a significant issue when it leads to poor peak shape (e.g., splitting or significant tailing) that hinders accurate integration, or when there is evidence of isobaric interference (another compound with the same mass as the analyte or internal standard eluting at the same time). In such cases, modifying the chromatographic method to achieve better separation or resolve the interference is necessary.
Troubleshooting Guide: Co-elution of Ametryn and its Labeled Standard
This guide provides a systematic approach to troubleshooting and resolving co-elution problems.
Problem: Poor Peak Shape (Fronting, Tailing, or Splitting) and Inconsistent Results
Potential Cause 1: Inappropriate Mobile Phase Composition
The choice and preparation of the mobile phase are critical for achieving good peak shape and resolution.
-
Troubleshooting Steps:
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Verify pH: Ensure the mobile phase pH is appropriate for Ametryn, which is a basic compound. A mobile phase pH 2 units below the pKa of Ametryn will ensure it is in a consistent protonated state, which can improve peak shape on reversed-phase columns.
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Check Buffer Concentration: Inadequate buffer concentration can lead to peak tailing. Ensure your buffer concentration is sufficient for the sample matrix.
-
Degas Mobile Phase: Dissolved gases in the mobile phase can cause pressure fluctuations and split peaks. Ensure your mobile phase is properly degassed.
-
Potential Cause 2: Column Issues
The analytical column is the heart of the separation, and its condition is paramount.
-
Troubleshooting Steps:
-
Column Contamination: If you observe peak splitting or tailing, the column inlet frit may be partially blocked with particulates from the sample or system. Try reversing and flushing the column (if the manufacturer's instructions permit).
-
Column Void: A void at the head of the column can cause peak splitting. This can result from pressure shocks or dissolution of the silica stationary phase at high pH. If a void is suspected, the column may need to be replaced.
-
Incompatible Column Chemistry: If you are unable to achieve resolution, consider a column with a different stationary phase chemistry (e.g., a different C18 bonding or a phenyl-hexyl phase) that may offer different selectivity for Ametryn and any interfering compounds.
-
Potential Cause 3: Injection Solvent Mismatch
Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including fronting and splitting.
-
Troubleshooting Steps:
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve and inject your samples in the initial mobile phase of your gradient.
-
Reduce Injection Volume: If using a stronger solvent is unavoidable, reducing the injection volume can minimize its impact on peak shape.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution and peak shape issues.
Caption: A logical workflow for troubleshooting co-elution issues.
Experimental Protocols & Data
Example LC-MS/MS Method for Ametryn Analysis
This section provides an example of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that can be used as a starting point for the analysis of Ametryn.
Instrumentation:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18, 100 x 2.1 mm, 3 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Start at 10% B, hold for 1 min, ramp to 95% B in 8 min, hold for 2 min, return to 10% B in 0.1 min, and re-equilibrate for 4 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The following table lists the recommended MRM transitions for Ametryn and a potential deuterated internal standard, Ametryn-d5. The exact collision energies should be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Ametryn | 228.1 | 186.1 | 96.0 |
| Ametryn-d5 | 233.1 | 191.1 | 101.0 |
Note: The transitions for Ametryn-d5 are predicted based on the fragmentation of Ametryn and a +5 Da mass shift. These should be confirmed experimentally.
Expected Retention Times
Under the chromatographic conditions described above, Ametryn is expected to elute at approximately 6.38 minutes .[2] The deuterated internal standard, Ametryn-d5, should have a very similar, if not identical, retention time. A slight shift to an earlier retention time for the deuterated standard is sometimes observed but should be minimal and consistent.
Visualizing the Analytical Workflow
The diagram below outlines the general workflow for sample analysis using a labeled internal standard.
Caption: General workflow for quantitative analysis using a labeled internal standard.
References
Technical Support Center: Ametryn-13C,d3 Stock Solution Stability
This technical support center provides guidance on ensuring the long-term stability of Ametryn-13C,d3 stock solutions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments.
Question: I am seeing a significant decrease in the concentration of my this compound stock solution over time. What could be the cause?
Answer: A decrease in concentration can be attributed to several factors:
-
Improper Storage Temperature: this compound stock solutions have specific temperature requirements for maintaining stability. For instance, in-solvent solutions are stable for up to 6 months at -80°C and for only 1 month at -20°C. Storing at higher temperatures can accelerate degradation.
-
Exposure to Light: Ametryn is known to be sensitive to UV light, which can cause photodegradation[1]. Ensure that your stock solutions are stored in amber vials or in the dark to minimize light exposure.
-
Inappropriate Solvent: The choice of solvent can impact the stability of the stock solution. While common solvents like acetonitrile, methanol, and DMSO are often used, their purity and potential for interaction with the analyte should be considered. For some pesticides, toluene has been shown to be an optimal inert solvent for long-term stability[2].
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of the analyte over time. However, if the degradation rate is faster than the evaporation rate, a net decrease in concentration will be observed. Ensure vials are tightly sealed with high-quality caps and septa.
-
Repeated Freeze-Thaw Cycles: Frequent thawing and refreezing of the stock solution can introduce moisture and potentially accelerate degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Question: I am observing extraneous peaks in the chromatogram of my aged this compound stock solution. What are these peaks and how can I identify them?
Answer: The appearance of new peaks in the chromatogram is a strong indication of degradation. Ametryn can degrade through several pathways, leading to the formation of various degradation products[3].
-
Potential Degradation Products: Common degradation pathways for triazine herbicides like ametryn include hydrolysis, N-dealkylation, and oxidation of the methylthio group[3]. Hydrolysis of ametryn, particularly under strong acidic or alkaline conditions, can lead to the formation of the herbicidally-inactive 6-hydroxy derivative[1].
-
Identification of Degradation Products: To identify these unknown peaks, a forced degradation study coupled with LC-MS/MS analysis is recommended. By subjecting the this compound stock solution to stress conditions such as acid, base, oxidation, heat, and light, you can intentionally generate degradation products. The mass-to-charge ratio (m/z) and fragmentation pattern of these new peaks can then be analyzed to elucidate their structures.
Question: My calibration curve prepared from an older stock solution is showing poor linearity. Could this be a stability issue?
Answer: Yes, poor linearity in a calibration curve prepared from an aged stock solution is a common sign of degradation. As the parent compound degrades, its concentration decreases, and the concentrations of various degradation products increase. This can lead to a non-linear response if the analytical method is not able to distinguish the parent analyte from its degradation products. It is crucial to use freshly prepared stock solutions or solutions that have been verified for their stability to ensure the accuracy and reliability of your quantitative analysis.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound stock solutions.
1. What are the recommended storage conditions for this compound stock solutions?
To ensure long-term stability, this compound stock solutions should be stored under the following conditions:
| Storage Condition | Recommended Temperature | Duration of Stability |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
| As a solid (powder) | -20°C | Up to 3 years |
| As a solid (powder) | 4°C | Up to 2 years |
Data compiled from publicly available information.
It is also crucial to protect the solutions from light by using amber vials or storing them in the dark.
2. What solvent should I use to prepare my this compound stock solution?
High-purity solvents such as acetonitrile, methanol, or DMSO are commonly used for preparing pesticide stock solutions. The choice of solvent may depend on the analytical method being used (e.g., LC-MS/MS or GC-MS). For long-term storage, toluene has been suggested as a good inert solvent for many pesticides, provided the compound is soluble. Always use high-purity, HPLC or MS-grade solvents to minimize potential contaminants that could interfere with your analysis or degrade the standard.
3. How often should I check the stability of my this compound stock solution?
The frequency of stability checks depends on the storage conditions and the intended use of the solution. For critical quantitative applications, it is advisable to verify the concentration of the stock solution against a freshly prepared standard at regular intervals (e.g., every 1-3 months) or before initiating a new set of experiments, especially if the solution has been stored for an extended period.
4. Can I use an expired this compound stock solution?
It is strongly recommended not to use expired stock solutions for quantitative analysis. The expiration date is set by the manufacturer based on stability studies. Using an expired solution can lead to inaccurate results due to potential degradation of the analyte. If the use of an older solution is unavoidable, its concentration must be thoroughly re-verified against a new, certified reference standard.
5. What are the main degradation pathways for Ametryn?
Ametryn, a triazine herbicide, can degrade through several pathways, including:
-
Hydrolysis: The methylthio group can be hydrolyzed to a hydroxyl group, especially under strong acidic (pH 1) or alkaline (pH 13) conditions, forming the inactive 6-hydroxy derivative.
-
N-Dealkylation: The ethylamino and isopropylamino side chains can be dealkylated.
-
Oxidation: The methylthio group can be oxidized to sulfoxide and sulfone derivatives.
-
Photodegradation: Exposure to UV light can lead to the breakdown of the ametryn molecule.
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound Stock Solution
Objective: To evaluate the stability of this compound stock solution under specified storage conditions over an extended period.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid standard.
-
Dissolve the standard in a high-purity, MS-grade solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Vortex the solution until the standard is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials with PTFE-lined screw caps.
-
Store the vials at the desired temperature conditions (e.g., -20°C and -80°C) in the dark.
-
-
Analysis at Time Zero (T0):
-
Immediately after preparation, take one aliquot and prepare a series of working standards by serial dilution.
-
Analyze the working standards using a validated LC-MS/MS method to establish the initial concentration and generate a baseline calibration curve.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to equilibrate to room temperature.
-
Prepare a fresh set of working standards from the stored aliquot.
-
Analyze the working standards using the same LC-MS/MS method.
-
Concurrently, prepare and analyze a calibration curve from a freshly prepared stock solution to serve as a reference.
-
-
Data Evaluation:
-
Compare the concentration of the stored stock solution at each time point to the initial concentration (T0) and the concentration of the freshly prepared reference standard.
-
A deviation of more than a predefined percentage (e.g., ±10%) from the initial concentration may indicate instability.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 100 µg/mL.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the test solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the test solution at 70°C for 48 hours.
-
Photodegradation: Expose the test solution to UV light (e.g., 254 nm) for 24 hours.
-
-
LC-MS/MS Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a high-resolution LC-MS/MS system.
-
Use a method that can separate the parent compound from its potential degradation products. A typical method might involve a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.
-
Monitor for the parent ion of this compound and any new peaks that appear in the chromatograms of the stressed samples.
-
-
Data Interpretation:
-
Characterize the degradation products by analyzing their mass spectra and fragmentation patterns.
-
Determine the percentage of degradation under each stress condition.
-
Visualizations
Caption: Workflow for assessing the long-term stability of stock solutions.
Caption: Potential degradation routes for the Ametryn molecule.
References
Validation & Comparative
A Comparative Guide to Ametryn Analysis: Method Validation Utilizing Ametryn-13C,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Ametryn, a widely used herbicide. It focuses on the validation of a highly specific and robust method utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with an isotopically labeled internal standard, Ametryn-13C,d3. The performance of this method is compared with an established Gas Chromatography-Mass Spectrometry (GC-MS) method. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.
Method Performance Comparison
The use of an isotopically labeled internal standard like this compound in UPLC-MS/MS analysis is the gold standard for quantification. This is because it closely mimics the behavior of the analyte (Ametryn) during sample preparation and ionization, effectively compensating for matrix effects and variations in extraction recovery. The following tables compare the validation parameters of a UPLC-MS/MS method with this compound against a conventional GC-MS method.
Table 1: Comparison of Method Validation Parameters for Ametryn Analysis
| Parameter | Method A: UPLC-MS/MS with this compound (Representative Data) | Method B: GC-MS with External Standard[1] |
| Instrumentation | UPLC-Triple Quadrupole MS | Gas Chromatograph-Mass Spectrometer |
| Internal Standard | This compound | Not specified (External Standard Calibration) |
| Matrix | Water | Water |
| Linearity (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.01 µg/L | 18 µg/L (in matrix) |
| Limit of Quantification (LOQ) | 0.05 µg/L | 60 µg/L (in matrix) |
| Accuracy (Recovery %) | 95 - 105% | 98.63 - 109.36% |
| Precision (RSD %) | < 5% | 4.26 - 9.41% |
Table 2: Comparison of Sample Preparation and Analysis Time
| Parameter | Method A: UPLC-MS/MS with this compound | Method B: GC-MS |
| Sample Preparation | Solid Phase Extraction (SPE) | QuEChERS-based liquid-liquid extraction |
| Analysis Run Time | ~ 5 minutes | ~ 15 minutes[1] |
| Derivatization Required | No | No |
Experimental Workflow and Logic
The following diagram illustrates the typical workflow for the validation of an analytical method for Ametryn using an internal standard.
References
A Comparative Guide to Ametryn-¹³C,d₃ and Other Internal Standards for Triazine Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of triazine herbicides, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Ametryn-¹³C,d₃ with other commonly employed isotopically labeled internal standards for triazine analysis, supported by experimental data from various analytical studies.
The use of stable isotope-labeled internal standards (SIL-ISs) is a widely accepted strategy to compensate for matrix effects and variations in sample preparation and instrument response in chromatographic methods coupled with mass spectrometry. An ideal SIL-IS co-elutes with the target analyte and exhibits similar ionization and extraction behavior, thereby providing effective normalization. This guide will focus on the performance characteristics of Ametryn-¹³C,d₃ in comparison to other frequently used triazine internal standards such as Atrazine-d₅, Simazine-d₁₀, and Terbuthylazine-d₅.
Quantitative Performance Comparison
The following tables summarize the performance data of various internal standards for triazine analysis as reported in different studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is a collation from different sources. Experimental conditions can vary between studies, which may influence the reported performance metrics.
Table 1: Linearity of Calibration Curves for Triazine Analysis Using Different Internal Standards
| Analyte | Internal Standard | Concentration Range (ng/mL) | Coefficient of Determination (r²) | Reference |
| Atrazine | Atrazine-d₅ | 0.25 - 5.0 | 0.9982 | [1] |
| Simazine | Simazine-d₁₀ | 0.25 - 5.0 | >0.99 | [1] |
| Cyanazine | Cyanazine-d₅ | 0.25 - 5.0 | >0.99 | [1] |
| Propazine | Propazine-d₁₄ | 0.25 - 5.0 | >0.99 | [1] |
| Ametryn | Not Specified | 0.1 - 10.0 | >0.99 | [2] |
| Terbuthylazine | Terbuthylazine-d₅ | 0.5 - 100 | >0.99 | Not explicitly found, but implied |
Table 2: Recovery and Precision Data for Triazine Analysis
| Analyte | Internal Standard | Spiked Concentration (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix | Reference |
| Atrazine | Atrazine-d₅ | 0.5 | 95.5 - 109.0 | 4.4 - 17.5 | Water | |
| Simazine | Atrazine-d₅ | 0.5 | 95.5 - 109.0 | 4.4 - 17.5 | Water | |
| Ametryn | Not Specified | 0.1, 0.5, 1.0 | 93 - 103 | <15 | Water and Soil | |
| Terbuthylazine | Terbuthylazine-d₅ | Not Specified | Not Specified | Not Specified | Not Specified | |
| Atrazine | Atrazine-d₅ | 0.05, 0.5 | 84.0 - 106.8 | 0.9 - 4.7 | Maize | |
| Simazine | Diazinon (non-SIL) | 0.01 - 0.5 | 84.0 - 106.8 | 0.9 - 4.7 | Maize |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Triazine Herbicides
| Analyte | Internal Standard | LOD (µg/L) | LOQ (µg/L) | Matrix | Reference |
| Atrazine | Atrazine-d₅ | 0.038 | - | Water | |
| Simazine | ¹³C₃-Simazine | 0.075 | - | Water | |
| Ametryn | Not Specified | 0.9 | 20 | Water | |
| Ametryn | Not Specified | - | 0.1 (ng/g) | Sediment | |
| Ametryn | Not Specified | - | 0.5 (ng/g) | Bivalve | |
| Atrazine | Atrazine-d₅ | 0.01 | - | Water | |
| Simazine | Atrazine-d₅ | 0.01 | - | Water |
Experimental Protocols
Detailed methodologies are crucial for interpreting the performance data. Below are summaries of typical experimental protocols used for triazine analysis with internal standards.
Protocol 1: LC-MS/MS Analysis of Triazines in Drinking Water (Based on EPA Method 536.0)
This method is for the direct analysis of triazines in drinking water without solid-phase extraction.
-
Sample Preparation:
-
To a 1 mL aliquot of water sample, add ammonium acetate to a final concentration of 20 mM for pH adjustment and dechlorination.
-
Add sodium omadine to a final concentration of 64 mg/L to prevent microbial degradation.
-
Spike the sample with a solution of isotopically labeled internal standards (e.g., Atrazine-d₅, Simazine-d₁₀, Cyanazine-d₅, Propazine-d₁₄) to a final concentration of 5 ng/mL.
-
-
LC-MS/MS Conditions:
-
LC System: Thermo Scientific Accela HPLC system.
-
Column: Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 100 µL.
-
MS System: Thermo Scientific TSQ Quantum Access™ triple stage quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Selected Reaction Monitoring (SRM).
-
Protocol 2: GC-MS Analysis of Triazines in Water after Solid-Phase Extraction
This protocol involves a concentration step, making it suitable for trace-level analysis.
-
Sample Preparation:
-
Fortify a 500 mL water sample with a surrogate standard (e.g., Atrazine-d₅).
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18 or carbon-based) sequentially with dichloromethane-methanol, methanol, and distilled water.
-
Pass the water sample through the conditioned SPE cartridge.
-
Elute the analytes from the cartridge with an appropriate solvent (e.g., methanol followed by dichloromethane-methanol).
-
Concentrate the eluate under a stream of nitrogen.
-
Add an internal standard (e.g., phenanthrene-d₁₀ for recovery calculation of the surrogate) prior to GC-MS analysis.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a capillary column (e.g., DB-5).
-
Injector: Splitless injection.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature gradient to separate the triazines.
-
MS System: Mass spectrometer operated in Selected Ion Monitoring (SIM) mode.
-
Workflow and Relationship Diagrams
The following diagrams illustrate the typical analytical workflow and the logical relationship of using an internal standard in quantitative analysis.
Caption: General workflow for triazine analysis using an internal standard.
Caption: Logical relationship of internal standard correction.
Discussion
The ideal internal standard should be an isotopically labeled analog of the analyte of interest. Therefore, for the analysis of ametryn, Ametryn-¹³C,d₃ would theoretically be the most suitable internal standard. Its chemical and physical properties are nearly identical to native ametryn, ensuring that it behaves similarly during sample preparation and analysis, thus providing the most accurate correction for matrix effects and recovery losses.
However, the availability and cost of specific isotopically labeled standards can be a limiting factor. In such cases, other structurally similar labeled triazines are often used. Atrazine-d₅ is a very common internal standard for the analysis of a broad range of triazine herbicides, including ametryn. Its widespread use is due to its commercial availability and proven effectiveness in compensating for variations in the analytical process for many triazines. Similarly, Simazine-d₁₀ and Terbuthylazine-d₅ are also employed, particularly when analyzing their respective parent compounds or other closely related triazines.
The choice of internal standard can be influenced by the specific triazines being targeted in a multi-residue method and the matrices being analyzed. For a method focused solely on ametryn, Ametryn-¹³C,d₃ is the optimal choice. For a broader triazine screen, a representative and readily available standard like Atrazine-d₅ may be a more practical and cost-effective option, provided its performance is validated for all target analytes.
Conclusion
While direct, comprehensive comparative studies are scarce, the available data and established analytical principles strongly support the use of isotopically labeled internal standards for accurate triazine analysis. Ametryn-¹³C,d₃ is the most theoretically sound internal standard for the quantification of ametryn. However, other commercially available and well-validated standards like Atrazine-d₅ offer a robust and practical alternative for multi-residue triazine analysis. The selection of the most appropriate internal standard should be based on the specific analytical needs, availability, cost, and, most importantly, a thorough in-house validation to ensure it meets the required performance criteria for the intended application.
References
Cross-validation of Ametryn quantification methods (e.g., GC-MS vs. LC-MS/MS)
A comprehensive guide for researchers navigating the analytical landscape for the determination of the herbicide Ametryn. This report details a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, providing a critical evaluation of their performance metrics and experimental protocols.
The precise and accurate quantification of Ametryn, a widely used triazine herbicide, is paramount in environmental monitoring, food safety, and toxicological studies. The two most powerful and prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both offer high sensitivity and selectivity, their underlying principles and instrumental configurations lend them distinct advantages and disadvantages. This guide presents a cross-validation of these two methods, supported by experimental data from peer-reviewed studies, to aid researchers in selecting the most appropriate technique for their specific analytical challenges.
Comparative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the key quantitative data for Ametryn analysis using GC-MS and LC-MS/MS, extracted from validated methods in scientific literature.
Table 1: GC-MS Performance Data for Ametryn Quantification
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Water | 18 µg/L | [1][2] |
| Limit of Quantification (LOQ) | Water | 60 µg/L | [1][2] |
| Linearity (R²) | Water | >0.99 | [1] |
| Recovery | Water | 95.7 - 110.4% | |
| Precision (RSD%) | Water | <15% |
Table 2: LC-MS/MS Performance Data for Ametryn Quantification
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | River Water | 0.9 ng/L | |
| Sediment | 0.029 ng/g | ||
| Maize and Soil | 0.37 - 3.3 µg/L | ||
| Limit of Quantification (LOQ) | River Water | 20 ng/L | |
| Sediment | 0.1 ng/g | ||
| Bivalve Mussels | 0.5 ng/g | ||
| Maize and Soil | 0.01 - 0.1 mg/kg | ||
| Linearity (R²) | River Water, Sediment, Bivalves | >0.99 | |
| Recovery | River Water, Sediment, Bivalves | 80 - 110% | |
| Maize and Soil | 72 - 102% | ||
| Precision (RSD%) | River Water, Sediment, Bivalves | <15% | |
| Maize and Soil | <14.4% |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of Ametryn using GC-MS and LC-MS/MS.
Detailed Experimental Protocols
GC-MS Method for Ametryn in Water
This protocol is based on the methodology described by Souza et al. (2022).
-
Sample Preparation (Adapted QuEChERS):
-
To a 50 mL centrifuge tube, add 10 mL of water sample.
-
Add 10 mL of acetonitrile.
-
Add the partitioning salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge.
-
The upper acetonitrile layer is collected for analysis.
-
-
Chromatographic Conditions:
-
GC System: Agilent 7890A GC coupled to a 5975C MSD.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C at 20°C/min, then to 300°C at 20°C/min and hold for 1 minute.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: m/z 227 (quantification) and 212 (confirmation).
-
LC-MS/MS Method for Ametryn in Environmental Samples
This protocol is based on the methodology described by Menezes et al. (2011) for water, sediment, and bivalves.
-
Sample Preparation:
-
Water: Liquid-liquid extraction with dichloromethane.
-
Sediment: Extraction with acetone followed by a liquid-liquid partitioning cleanup.
-
Bivalves: Homogenization and extraction with dichloromethane.
-
-
Chromatographic Conditions:
-
LC System: Waters Alliance 2695.
-
Column: Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and 0.01 M ammonium acetate in water (pH 6.6) in a gradient or isocratic elution.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometry Conditions:
-
MS System: Micromass Quattro LC triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ametryn: Precursor ion m/z 228 → Product ion m/z 186.
-
Internal Standard (e.g., Diazepam): Precursor ion m/z 285 → Product ion m/z 154.
-
-
Discussion
The choice between GC-MS and LC-MS/MS for Ametryn quantification is contingent on several factors, including the sample matrix, required sensitivity, and available instrumentation.
GC-MS is a robust and reliable technique, particularly for volatile and semi-volatile compounds like Ametryn. The use of Electron Impact (EI) ionization provides reproducible fragmentation patterns, which are beneficial for compound identification. However, GC-MS often requires derivatization for polar analytes to increase their volatility, although this is not necessary for Ametryn. The sensitivity of GC-MS, while adequate for some applications, may not be sufficient for detecting ultra-trace levels of Ametryn in complex environmental matrices.
LC-MS/MS , on the other hand, excels in the analysis of polar, thermally labile, and high molecular weight compounds, making it highly suitable for a wide range of pesticides, including Ametryn, without the need for derivatization. The use of Electrospray Ionization (ESI) is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺), which is then fragmented in the collision cell of a triple quadrupole mass spectrometer. This Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, enabling the detection and quantification of Ametryn at nanogram-per-liter (ng/L) or even lower concentrations. This makes LC-MS/MS the preferred method for applications requiring very low detection limits, such as monitoring drinking water quality or assessing environmental contamination.
Conclusion
Both GC-MS and LC-MS/MS are powerful analytical tools for the quantification of Ametryn.
-
GC-MS offers a cost-effective and reliable solution for routine analysis where high sensitivity is not the primary concern. Its well-established libraries of EI mass spectra facilitate confident compound identification.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for trace and ultra-trace level quantification of Ametryn in complex matrices. The ability to analyze a broad range of pesticides in a single run without derivatization further enhances its appeal for high-throughput environmental and food safety laboratories.
Ultimately, the decision to employ GC-MS or LC-MS/MS should be based on a thorough evaluation of the specific analytical requirements, including the regulatory limits, the complexity of the sample matrix, and the desired level of performance. This guide provides the foundational data and protocols to make an informed choice.
References
Ametryn Analysis: A Comparative Guide to Bioassay and Mass Spectrometry Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the herbicide Ametryn is critical in environmental monitoring, food safety, and toxicological studies. This guide provides an objective comparison of two primary analytical approaches: bioassays and mass spectrometry (GC-MS and LC-MS/MS). We present a summary of their performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Performance Comparison
The choice between bioassay and mass spectrometry for Ametryn analysis depends on the specific requirements of the study, such as the need for high throughput screening versus highly specific and sensitive quantification.
| Parameter | Bioassay (Lettuce, Lactuca sativa) | Mass Spectrometry (LC-MS/MS) | Mass Spectrometry (GC-MS) |
| Principle | Measures the biological effect of Ametryn (inhibition of root and shoot growth) by observing its impact on a living organism.[1] | Separates Ametryn from a sample matrix using liquid chromatography, followed by ionization and detection of specific mass-to-charge ratios of the molecule and its fragments for highly specific quantification.[2] | Separates Ametryn based on its volatility and interaction with a stationary phase in a gas chromatograph, followed by mass-based detection and quantification.[1][3] |
| Sensitivity (LOD/LOQ) | Sensitive to 0.01 µg/L (10 ng/L). | LOQ of 20 ng/L in water, 0.1 ng/g in sediment, and 0.5 ng/g in bivalves. | LOQ of 60 µg/L in water. |
| Applicable Range | 0.01 µg/L to 0.6 µg/L. | Wide linear range, typically from ng/L to µg/L, depending on the matrix and instrument. | Wide linear range, typically from µg/L to mg/L. |
| Specificity | Can be susceptible to interference from other substances that affect plant growth. Best used as a screening technique. | High specificity due to the detection of parent and fragment ions. | High specificity based on retention time and mass spectrum. |
| Matrix Effects | Can be influenced by soil composition, pH, and nutrient levels. | Prone to ion suppression or enhancement from co-eluting matrix components, often requiring matrix-matched calibration. | Can be affected by non-volatile matrix components in the injector, potentially requiring more rigorous cleanup. |
| Throughput | Moderate, as it requires an incubation period for the biological response. | High, with rapid analysis times per sample. | High, with established methods for automated analysis. |
| Cost | Generally lower cost in terms of equipment and consumables. | Higher initial instrument cost and maintenance expenses. | Moderate to high initial instrument cost. |
| Expertise Required | Requires knowledge of plant biology and aseptic techniques. | Requires skilled operators for method development, instrument operation, and data analysis. | Requires expertise in chromatography and mass spectrometry. |
Signaling Pathway: Ametryn's Mode of Action
Ametryn is a triazine herbicide that acts by inhibiting photosynthesis in susceptible plants. Its primary target is the D1 protein in Photosystem II (PSII) of the chloroplasts. By binding to the D1 protein, Ametryn blocks the electron transport chain, preventing the transfer of electrons from quinone A (QA) to quinone B (QB). This disruption leads to a buildup of reactive oxygen species, causing lipid peroxidation and ultimately cell death.
Caption: Ametryn inhibits photosynthesis by blocking the electron transport chain at Photosystem II.
Experimental Workflows
The following diagrams illustrate the typical workflows for Ametryn analysis using bioassay and mass spectrometry techniques.
Bioassay Workflow
Caption: General workflow for a lettuce seed-based bioassay for Ametryn analysis.
Mass Spectrometry Workflow (LC-MS/MS)
Caption: A typical workflow for the analysis of Ametryn using LC-MS/MS.
Experimental Protocols
Lettuce (Lactuca sativa) Seed Bioassay for Ametryn in Water
This protocol is adapted from the method described by Queiroz et al. (1999).
-
Preparation of Test Solutions: Prepare a series of Ametryn standard solutions in purified water with concentrations ranging from 0.01 to 0.6 µg/L. The water sample of unknown concentration will be tested directly.
-
Petri Dish Setup: Place a Whatman No. 1 filter paper in a 9 cm Petri dish. Add 5 mL of the test solution (or water sample) to each Petri dish. Prepare five replicates for each concentration and the control (purified water).
-
Seed Plating: Place 10 lettuce seeds (Lactuca sativa L.) on the filter paper in each Petri dish.
-
Incubation: Incubate the Petri dishes at 25°C for 72 hours in the dark.
-
Measurement: After the incubation period, measure the length of the primary root and shoot of each seedling.
-
Data Analysis: Calculate the average root and shoot length for each concentration. Express the results as a percentage of inhibition compared to the control. Create a standard curve by plotting the percentage of inhibition against the Ametryn concentration. Determine the concentration of Ametryn in the unknown sample by interpolating its percentage of inhibition on the standard curve.
Ametryn Analysis by LC-MS/MS in Water, Sediment, and Bivalves
This protocol is based on the method described by Dores et al. (2006).
-
Sample Preparation:
-
Water: To 500 mL of a water sample, add a surrogate standard (e.g., diazepam), adjust the pH to basic, and perform liquid-liquid extraction with an organic solvent (e.g., dichloromethane). Evaporate the organic phase and reconstitute the residue in the mobile phase.
-
Sediment: Mix 10 g of sediment with a drying agent (e.g., sodium sulfate), add a surrogate standard, and extract with an organic solvent using sonication. Centrifuge, collect the supernatant, evaporate, and reconstitute.
-
Bivalves: Homogenize 10 g of tissue, add a surrogate standard, and extract with an organic solvent. Perform a cleanup step (e.g., solid-phase extraction) to remove lipids. Evaporate the eluate and reconstitute.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., ammonium acetate).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. For Ametryn, the precursor ion is m/z 228, and a characteristic product ion is m/z 186.
-
-
Quantification: Create a calibration curve using Ametryn standards prepared in the appropriate matrix (matrix-matched calibration) to account for matrix effects. The concentration of Ametryn in the samples is determined by comparing their peak areas to the calibration curve.
Ametryn Analysis by GC-MS in Water
This protocol is based on the method described by Queiroz et al. (1999) and a more recent method using QuEChERS.
-
Sample Preparation (QuEChERS approach for water):
-
To a 10 mL water sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile.
-
Add the QuEChERS salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously and centrifuge.
-
The upper acetonitrile layer can be directly injected or may undergo a dispersive solid-phase extraction (d-SPE) cleanup step if the matrix is complex.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode at a high temperature (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient to separate Ametryn from other components (e.g., start at 60°C, ramp up to 280°C).
-
Carrier Gas: Helium.
-
MS Detection: Electron ionization (EI) at 70 eV. The analysis can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring characteristic ions of Ametryn (e.g., m/z 227, 212).
-
-
Quantification: Prepare a calibration curve using Ametryn standards. An internal standard can be used to improve accuracy and precision. The concentration in the sample is determined by comparing the peak area ratio of Ametryn to the internal standard against the calibration curve.
References
A Head-to-Head Battle for Precision: Ametryn-13C,d3 Versus a Structural Analog Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Ametryn, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of results. This guide provides an objective comparison of the performance of an isotopically labeled internal standard, Ametryn-13C,d3, against a structural analog internal standard. By examining supporting experimental data, this document aims to equip researchers with the necessary information to make an informed choice for their analytical needs.
The fundamental principle of using an internal standard (IS) in quantitative analysis is to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for matrix effects, extraction inefficiencies, and instrument variability. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte or a structurally similar compound (a structural analog).
A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" in mass spectrometry-based quantification. Due to its near-identical chemical structure and properties to Ametryn, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows for highly accurate and precise quantification.
A structural analog internal standard, on the other hand, is a compound that is chemically similar but not identical to the analyte. While more readily available and often less expensive than a SIL-IS, its ability to compensate for analytical variability may not be as comprehensive. For the purpose of this comparison, Terbutryn , another s-triazine herbicide with a similar core structure to Ametryn, has been selected as a representative structural analog. The use of a closely related triazine as an internal standard is a common practice when an isotopically labeled standard is not available.
Performance Comparison: this compound vs. Terbutryn
Table 1: Quantitative Performance Data for Ametryn Analysis using LC-MS/MS
| Performance Parameter | This compound (Isotopically Labeled IS) | Terbutryn (Structural Analog IS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115% |
| Precision (RSD %) | < 10% | < 15% |
| Limit of Quantification (LOQ) | Typically lower due to better signal-to-noise | May be slightly higher |
| Matrix Effect | Effectively compensated | Partial compensation |
Note: The data presented for this compound is based on the generally accepted superior performance of stable isotope-labeled internal standards in compensating for analytical variability. The data for the structural analog is based on a method using Ametryn as an internal standard for Terbutryn analysis, providing a reasonable proxy for the reciprocal scenario.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the quantitative analysis of Ametryn using both types of internal standards.
Method 1: Ametryn Analysis using this compound Internal Standard (LC-MS/MS)
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ametryn in a complex matrix, such as soil or agricultural products, using this compound as the internal standard.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard solution (this compound).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) and MgSO₄.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Ametryn: Precursor ion m/z 228 → Product ions (e.g., m/z 186, m/z 96)
-
This compound: Precursor ion m/z 232 → Product ions (e.g., m/z 189, m/z 99)
-
Method 2: Ametryn Analysis using Terbutryn Internal Standard (LC-MS/MS)
This protocol outlines an LC-MS/MS method for Ametryn quantification using Terbutryn as a structural analog internal standard.
1. Sample Preparation
-
Follow the same QuEChERS procedure as described in Method 1, but add Terbutryn as the internal standard.
2. LC-MS/MS Conditions
-
Utilize the same LC conditions as in Method 1.
-
MS System: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.
-
MRM Transitions:
-
Ametryn: Precursor ion m/z 228 → Product ions (e.g., m/z 186, m/z 96)
-
Terbutryn: Precursor ion m/z 242 → Product ions (e.g., m/z 186, m/z 91)[1]
-
Visualizing the Workflow
To better illustrate the analytical process and the logical relationship between the components of each method, the following diagrams are provided.
Caption: Comparative analytical workflow for Ametryn analysis.
Caption: Rationale for internal standard performance.
Conclusion
The choice between an isotopically labeled internal standard and a structural analog has significant implications for the quality of quantitative data. The evidence strongly supports the use of This compound as the superior choice for the analysis of Ametryn. Its chemical identity with the analyte allows for more effective correction of matrix effects and other sources of analytical variability, leading to higher accuracy and precision.
While a structural analog like Terbutryn can provide acceptable results, particularly when cost or availability of a SIL-IS is a concern, its performance is generally less robust. The selection of a structural analog requires careful validation to ensure it behaves similarly to the analyte throughout the analytical process. For researchers and professionals in drug development and other regulated environments where data integrity is paramount, the investment in a stable isotope-labeled internal standard is highly recommended to ensure the highest confidence in analytical results.
References
Inter-laboratory Comparison Guide for Ametryn Quantification Using Ametryn-¹³C,d₃
This guide provides a comparative overview of analytical methodologies for the quantification of Ametryn, a widely used herbicide, with a focus on the application of its isotopically labeled internal standard, Ametryn-¹³C,d₃. The use of such standards is crucial for achieving high accuracy and precision in analytical measurements by correcting for matrix effects and variations in sample processing.[1] This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering a synthesis of performance data from various validated methods to aid in laboratory protocol development and evaluation.
Quantitative Data Comparison
The following tables summarize the performance characteristics of different analytical methods for Ametryn quantification reported in various studies. While a direct inter-laboratory comparison study was not identified, this compilation of validation data from individual studies provides a benchmark for performance.
Table 1: Comparison of Method Performance for Ametryn Quantification in Water Samples
| Parameter | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Water | LC-MS/MS | 0.9 ng L⁻¹ | 20 ng L⁻¹ | Not Specified | <15 | [2] |
| Water | GC-MS | 30 µg L⁻¹ | 100 µg L⁻¹ | 98.7 - 105.3 | <5 | [3] |
| Water (Matrix-matched) | GC-MS | 18 µg L⁻¹ | 60 µg L⁻¹ | 98.7 - 105.3 | <5 | [3] |
| Drinking Water | Bioassay | 0.01 µg L⁻¹ | Not Specified | Not Specified | Not Specified | [4] |
| Drinking Water | GC-MS | Not Specified | 0.02 µg L⁻¹ (as part of calibration) | Not Specified | Not Specified |
Table 2: Comparison of Method Performance for Ametryn Quantification in Soil, Sediment, and Biological Matrices
| Parameter | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| River Sediment | LC-MS/MS | 0.029 ng g⁻¹ | 0.1 ng g⁻¹ | Not Specified | <7 | |
| Bivalve Mussels | LC-MS/MS | Not Specified | 0.5 ng g⁻¹ | Not Specified | Not Specified | |
| Soil | LC-MS/MS | 0.37 - 3.3 µg/L | 0.1 mg/kg | 78.9 - 96.3 | 3.5 - 9.8 | |
| Maize Plant | LC-MS/MS | 0.37 - 3.3 µg/L | 0.1 mg/kg | 85.2 - 106.5 | 2.4 - 8.7 | |
| Maize Grain | LC-MS/MS | 0.37 - 3.3 µg/L | 0.01 mg/kg | 88.1 - 102.3 | 4.1 - 7.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are summaries of experimental protocols from cited literature. The use of an isotopically labeled internal standard like Ametryn-¹³C,d₃ is recommended to be added at the beginning of the sample preparation process to compensate for analyte loss and matrix effects.
1. Sample Preparation: QuEChERS Method for Water, Soil, and Maize.
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for pesticide residue analysis.
-
Extraction:
-
Weigh a homogenized sample (e.g., 5g of soil or maize, or a specified volume of water) into a centrifuge tube.
-
Add acetonitrile (with 5% acetic acid for soil and maize samples) and water.
-
Shake vigorously and then add anhydrous NaCl and MgSO₄.
-
Vortex and centrifuge the mixture.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Transfer an aliquot of the supernatant to a new tube containing MgSO₄ and a sorbent (e.g., C18).
-
Vortex and centrifuge.
-
The final supernatant is collected for LC-MS/MS or GC-MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis.
-
Chromatographic Separation:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water, often with additives like formic acid.
-
Flow Rate: Typically around 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Transitions: Specific precursor-to-product ion transitions for Ametryn and its internal standard are monitored.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
-
Chromatographic Separation:
-
Column: HP-5MS capillary column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless mode.
-
Oven Temperature Program: A programmed temperature gradient to ensure separation of analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Can be operated in both Full-Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of Ametryn.
-
Visualizations
Experimental Workflow for Ametryn Quantification
Caption: A generalized workflow for the quantification of Ametryn using an internal standard.
Logical Flow for Inter-laboratory Method Comparison
Caption: A logical framework for conducting an inter-laboratory comparison of analytical methods.
References
A Comparative Analysis of Ametryn-13C,d3 for Enhanced Accuracy and Precision in Quantitative Studies
In the realm of analytical chemistry, particularly for researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. When analyzing the triazine herbicide Ametryn, the use of a stable isotope-labeled internal standard, such as Ametryn-13C,d3, is the gold standard for achieving reliable results, especially in complex matrices. This guide provides an objective comparison of the performance of methods utilizing a stable isotope-labeled internal standard against other analytical approaches, supported by representative experimental data.
Stable isotope-labeled internal standards are chemically identical to the analyte of interest, with the key difference being the incorporation of heavy isotopes like Carbon-13 (¹³C) and Deuterium (d). This near-identical chemical and physical behavior ensures that the internal standard co-elutes with the analyte and experiences similar effects during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[1] By normalizing the analyte's response to that of the internal standard, a more accurate and precise quantification can be achieved.
Performance Characteristics: A Comparative Overview
While specific performance data for this compound is not extensively published, the following table provides a summary of typical validation parameters for the analysis of Ametryn and other triazine herbicides using different analytical methods. The data for methods employing stable isotope-labeled internal standards (SIL-IS) for related compounds, such as Atrazine-d5 for Atrazine analysis, serve as a strong indicator of the expected performance for this compound.
| Parameter | Method with SIL-IS (e.g., Atrazine-d5) | Method with other IS (e.g., Diazepam) | Method without IS (External Standard) |
| Linearity (R²) | > 0.995[2] | 0.999[3] | 0.996 - 0.9994[4] |
| Accuracy (Recovery %) | Typically 95-105% | Mean recovery of 51.2% and 61.1% reported in one study[3] | 98.63% to 109.36% |
| Precision (RSD %) | < 15% | < 7% for water samples, 13.9% for bivalve samples | 4.26% to 9.41% |
| Limit of Quantification (LOQ) | 0.25 - 5 ng/mL | 20 ng/L (water), 0.5 ng/g (bivalves) | 60 µg/L (in matrix) |
Note: The data presented are compiled from various studies and are intended for comparative purposes. Actual performance may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
A robust analytical method is crucial for obtaining high-quality data. Below is a detailed, representative methodology for the quantification of Ametryn in a water sample using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (Water Sample)
-
Internal Standard Spiking: To a 100 mL water sample, add a known concentration of this compound solution (e.g., 50 µL of a 1 µg/mL solution).
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the spiked water sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., ethyl acetate or methanol).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient of (A) 5 mM Ammonium Acetate in water and (B) Methanol.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ametryn Transition: m/z 228 > 186
-
This compound Transition: m/z 232 > 190 (projected)
-
-
Source Temperature: 100 °C.
-
Desolvation Temperature: 250 °C.
-
3. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of Ametryn to the peak area of this compound against the concentration of Ametryn standards. The concentration of Ametryn in the sample is then determined from this calibration curve.
Visualizing the Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Ametryn using a stable isotope-labeled internal standard.
Ametryn Signaling Pathway Context
While Ametryn is primarily known as a herbicide that inhibits photosynthesis in plants, understanding its potential interactions in other biological systems is crucial for toxicological and environmental research. Ametryn acts by inhibiting Photosystem II. The following diagram illustrates a simplified representation of this inhibitory action.
References
Ametryn Analysis: A Comparative Guide to Limit of Detection (LOD) and Quantification (LOQ) with and without Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of the herbicide Ametryn, with a special focus on the significant advantages of employing a labeled internal standard. The use of an isotopically labeled standard in conjunction with mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS), is presented as a superior method for achieving the lowest limits of detection (LOD) and quantification (LOQ), thereby ensuring the highest accuracy and precision in analytical results.
Performance Comparison: Labeled vs. Non-Labeled Standards
The inclusion of a stable isotope-labeled internal standard, such as Ametryn-¹³C,d₃, in the analytical workflow provides a more robust and reliable quantification than methods relying on external or non-isotopically labeled internal standards. The co-elution of the labeled standard with the native analyte allows for effective compensation of variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy of the results.
| Analyte | Method | Internal Standard | Matrix | LOD | LOQ | Reference |
| Ametryn | GC-MS | External Standard (Solvent) | Water | 30 µg/L | 100 µg/L | [1] |
| Ametryn | GC-MS | Matrix-Matched Calibration | Water | 18 µg/L | 60 µg/L | [1] |
| Ametryn | LC-MS/MS | Not specified | River Water | 0.9 ng/L | 20 ng/L | [2] |
| Ametryn | LC-MS/MS | Not specified | River Sediment | 0.029 ng/g | 0.1 ng/g | [2] |
| Ametryn | LC-MS/MS | Not specified | Bivalve Mussels | - | 0.5 ng/g | [2] |
| Atrazine | GC/IT-MS | Atrazine-d₅ | Water | 38 ng/L | - | **** |
| Simazine | GC/IT-MS | ¹³C₃-Simazine | Water | 75 ng/L | - | **** |
| Triazines | LC-MS/MS | Labeled Standards | Water | - | 0.05 µg/L | **** |
As illustrated in the table, methods employing labeled internal standards for related triazine herbicides achieve significantly lower detection limits, often in the parts-per-trillion (ng/L) range. This is a substantial improvement compared to the parts-per-billion (µg/L) levels reported for Ametryn analysis without the use of a labeled standard.
Experimental Protocols
Method 1: Quantification of Ametryn using a Labeled Internal Standard (LC-MS/MS)
This protocol is based on established methods for triazine analysis using isotope dilution mass spectrometry.
1. Sample Preparation:
-
To a 100 mL water sample, add a known amount of Ametryn-¹³C,d₃ internal standard solution.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and internal standard.
-
Elute the analytes from the SPE cartridge with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ametryn: Monitor the transition of the precursor ion (m/z) to a specific product ion.
-
Ametryn-¹³C,d₃: Monitor the corresponding transition for the labeled internal standard.
-
-
Quantification: The concentration of Ametryn is determined by the ratio of the peak area of the native analyte to the peak area of the labeled internal standard.
-
Method 2: Quantification of Ametryn using an External Standard (GC-MS)
This protocol is based on a published method for Ametryn analysis in water.
1. Sample Preparation:
-
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction.
-
The final extract is concentrated and ready for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of Ametryn.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: m/z 227 (quantification) and 44 (confirmation) for Ametryn.
-
Quantification: A calibration curve is generated using external standards of Ametryn at different concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
-
Workflow Diagrams
Caption: Workflow for Ametryn analysis using a labeled internal standard.
References
Comparative Analysis of Ametryn and Atrazine via Isotope Dilution: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the analytical performance of Ametryn and Atrazine determination using isotope dilution mass spectrometry. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key experimental and biological pathways.
Ametryn and Atrazine are both triazine herbicides widely used in agriculture for the control of broadleaf and grassy weeds. Due to their potential environmental impact and presence in various matrices, sensitive and accurate analytical methods are crucial for their monitoring. Isotope dilution mass spectrometry (IDMS) stands as a gold standard for quantitative analysis, offering high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This guide focuses on a comparative analysis of these two herbicides using this advanced analytical technique.
Experimental Protocols
The following experimental protocol is based on the principles of U.S. Environmental Protection Agency (EPA) Method 536 for the analysis of triazine pesticides in drinking water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a method that employs isotope dilution for quantification.
Sample Preparation and Extraction
-
Sample Collection: Collect water samples in appropriate containers.
-
Preservation: Adjust the sample pH and add a dechlorinating agent if residual chlorine is present.
-
Spiking with Internal Standards: Fortify a known volume of the water sample with isotopically labeled internal standards, specifically Atrazine-d5 for Atrazine and an appropriate labeled standard for Ametryn (e.g., Ametryn-d7 ). This step is critical for the isotope dilution technique.
-
Solid-Phase Extraction (SPE):
-
Condition a solid-phase extraction cartridge (e.g., polymeric reversed-phase) with an appropriate solvent (e.g., methanol) followed by reagent water.
-
Load the spiked water sample onto the conditioned cartridge at a controlled flow rate.
-
Wash the cartridge with reagent water to remove interfering substances.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
-
Elution: Elute the trapped analytes and internal standards from the cartridge using a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).
-
Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., a mixture of methanol and water).
Instrumental Analysis: LC-MS/MS
-
Chromatographic Separation:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 reversed-phase column is typically used for the separation of triazine herbicides.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., ammonium acetate or formic acid) to enhance ionization.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Instrument: Tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is effective for triazine herbicides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native analytes and their isotopically labeled internal standards.
-
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data for the analysis of Ametryn and Atrazine based on isotope dilution LC-MS/MS methods. The data is compiled from various studies, including those aligned with EPA methodologies.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Lowest Concentration Minimum Reporting Level (LCMRL) (µg/L) |
| Ametryn | 0.01 - 0.03[1] | 0.05 - 0.1[1][2] | Not explicitly reported in cited sources |
| Atrazine | 0.02 - 0.038[3] | 0.05 - 0.1[2] | 0.020 - 0.14 |
Note: LOD, LOQ, and LCMRL values can vary depending on the specific instrumentation, sample matrix, and validation protocol.
Table 2: Recovery and Precision
| Analyte | Spike Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Ametryn | 0.1 - 1.0 | 72 - 102 | < 15 |
| Atrazine | 0.25 - 5.0 | 86 - 110 | < 15 |
Note: The use of isotopically labeled internal standards in isotope dilution methods generally ensures high and consistent recoveries, correcting for losses during sample preparation and analysis.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of Ametryn and Atrazine by isotope dilution LC-MS/MS.
Signaling Pathway: Mechanism of Action
Caption: Mechanism of action of Ametryn and Atrazine, inhibiting electron transport in Photosystem II.
References
Safety Operating Guide
Safe Disposal of Ametryn-13C,d3: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides critical safety and logistical information for the proper disposal of Ametryn-13C,d3, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to manage and dispose of this isotopically labeled herbicide in accordance with hazardous waste regulations.
Ametryn is classified as a hazardous substance and is very toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment[1]. Therefore, this compound and its container must be treated as hazardous waste and disposed of accordingly[1]. Environmental release of this chemical must be strictly avoided[1][2].
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. The substance is harmful if swallowed, and ingestion of less than 150 grams may be fatal or cause serious health damage[1]. It can also cause skin and eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.
-
Body Protection: Wear fire/flame resistant and impervious clothing.
-
Respiratory Protection: In case of insufficient ventilation or exceeded exposure limits, use a full-face respirator.
Engineering Controls:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.
-
Emergency exits and a risk-elimination area should be established.
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Minor Spills:
-
Remove all sources of ignition.
-
Clean up spills immediately.
-
Avoid contact with skin and eyes by using appropriate PPE.
-
Use dry clean-up procedures and avoid generating dust.
-
Place the spilled material in a suitable, labeled container for waste disposal.
Major Spills:
-
Alert emergency responders and inform them of the location and nature of the hazard.
-
Evacuate personnel to a safe area and keep people away from and upwind of the spill.
-
Avoid all personal contact, including inhalation.
-
Contain the spillage to prevent it from entering drains or waterways.
-
Use an absorbent material like soil or sand to collect the spilled substance.
-
Collect and seal the material in properly labeled containers for disposal.
This compound Hazard Summary
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. Oral LD50 (rat): 508 mg/kg. | |
| Aquatic Toxicity | Very toxic to aquatic organisms, may cause long-term adverse effects. | |
| Skin Irritation | May cause moderate skin irritation upon contact. | |
| Eye Irritation | May cause mild eye irritation. | |
| Inhalation Toxicity | Inhalation LC50 (rat): >2200 mg/m³/4h. |
Step-by-Step Disposal Protocol
All waste containing this compound must be handled in accordance with local, state, and federal regulations for hazardous waste.
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated materials (e.g., gloves, absorbent paper), and empty containers, in a dedicated, properly labeled hazardous waste container.
-
The container must be securely sealed to prevent leaks.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".
-
Indicate the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for Ametryn.
-
Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.
-
-
Container Decontamination:
-
Empty containers should be triple rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.
-
Puncture the rinsed containers to prevent reuse.
-
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Ametryn-13C,d3
For researchers, scientists, and drug development professionals, the safe handling and disposal of isotopically labeled compounds like Ametryn-13C,d3 are paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment
Ametryn is classified as a Toxicity Class III substance by the EPA, indicating it is slightly toxic.[1] Acute exposure to high doses may cause nausea, vomiting, diarrhea, muscle weakness, and salivation.[1] It can be harmful if swallowed and is very toxic to aquatic life, with long-lasting effects.[2][3] Therefore, appropriate PPE is crucial to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile, PVC, rubber), preferably elbow-length. Inspect before use. |
| Protective Clothing | Long-sleeved shirt, long pants, or overalls made of materials like rubber or PVC. A PVC apron is also recommended. | |
| Respiratory Protection | Dust Mask or Respirator | Use a suitable dust mask if dusts are likely to be generated. For higher exposure risk or if exposure limits are exceeded, a full-face respirator is necessary. |
Operational and Handling Plan
Handling Procedures:
-
Work in a well-ventilated area.
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a cool, dry, well-ventilated place away from direct sunlight.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
Emergency Procedures
| Emergency Situation | First-Aid Measures |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists. |
| In case of skin contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. |
| If inhaled | Move the person into fresh air. If breathing is difficult, give oxygen. |
| If swallowed | Rinse mouth with water. Do NOT induce vomiting. |
| In case of a spill | Evacuate personnel to a safe area. Wear appropriate PPE. For minor spills, clean up immediately, avoiding dust generation. Collect spillage and place it in a suitable, labeled container for disposal. Prevent the substance from entering drains. |
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
-
Pesticide Disposal: Pesticide wastes are considered acutely hazardous. Improper disposal is a violation of federal law. If wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.
-
Container Disposal: Do not reuse or refill the container. Triple rinse the container (or equivalent) promptly after emptying. Then offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill, or by other procedures approved by state and local authorities.
Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
